(Rac)-Indoximod
Description
1-Methyl-DL-tryptophan has been reported in Aspergillus fumigatus with data available.
an immunomodulato
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314131 | |
| Record name | 1-Methyl-DL-tryptophan | |
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Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26988-72-7, 21339-55-9 | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26988-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-DL-tryptophan | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-DL-tryptophan | |
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| Record name | ARBRIN,(L) | |
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| Record name | 1-Methyl-DL-tryptophan | |
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| Record name | 1-methyl-DL-tryptophan | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.765 | |
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Foundational & Exploratory
(Rac)-Indoximod's Mechanism of Action in T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Indoximod, the D-isomer of 1-methyl-tryptophan (D-1MT), is an immunomodulatory agent that has been investigated for its potential in cancer immunotherapy. Unlike its L-isomer counterpart (L-1MT), which is a weak competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), Indoximod does not directly inhibit IDO1's enzymatic activity.[1][2] Instead, it acts downstream of the tryptophan-catabolizing enzymes IDO1 and tryptophan 2,3-dioxygenase (TDO) to counteract their immunosuppressive effects on T cells.[2][3] This guide provides an in-depth technical overview of the core mechanisms of action of this compound in T cells, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling pathways.
The immunosuppression mediated by IDO1 and TDO in the tumor microenvironment is primarily driven by the depletion of the essential amino acid tryptophan and the production of immunosuppressive metabolites, notably kynurenine.[2][4] Tryptophan depletion activates the General Control Nonderepressible 2 (GCN2) kinase stress-response pathway in T cells, leading to their anergy and proliferative arrest.[5] Indoximod circumvents this immunosuppressive state through a multi-faceted mechanism, primarily centered on the reactivation of the mTORC1 signaling pathway and the modulation of the Aryl Hydrocarbon Receptor (AhR).[2][6]
Core Mechanisms of Action
Reactivation of the mTORC1 Pathway
Indoximod functions as a tryptophan mimetic.[1][7] In the low-tryptophan environment created by IDO1/TDO activity, Indoximod generates a "tryptophan sufficiency" signal that leads to the reactivation of the mammalian target of rapamycin complex 1 (mTORC1) pathway in T cells.[6][8] mTORC1 is a critical regulator of T cell activation, proliferation, and differentiation.[9] By reactivating mTORC1, Indoximod restores the proliferative capacity of effector T cells that would otherwise be suppressed.[2][6] This effect is observed in both CD4+ and CD8+ T cells.[6]
Modulation of the Aryl Hydrocarbon Receptor (AhR)
Indoximod also exerts its immunomodulatory effects by influencing the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][6] Kynurenine, a tryptophan metabolite produced by IDO1/TDO, is a natural ligand for AhR.[2] Activation of AhR in CD4+ T cells by kynurenine promotes their differentiation into immunosuppressive regulatory T cells (Tregs) by upregulating the transcription factor FOXP3.[2][6] Indoximod modulates AhR signaling, leading to a shift in CD4+ T cell differentiation away from the Treg lineage and towards the pro-inflammatory T helper 17 (Th17) phenotype.[2][6] This is achieved by inhibiting the transcription of FOXP3 and increasing the transcription of RORC, the master regulator of Th17 differentiation.[2][6]
Furthermore, Indoximod's interaction with the AhR pathway can lead to the downregulation of IDO1 protein expression in dendritic cells, thereby reducing the source of tryptophan catabolism.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies investigating the activity of this compound.
| Parameter | Cell Type/Condition | Value | Reference |
| EC50 (T cell proliferation) | CD8+ T cells co-cultured with TDO-expressing SW48 cells | 23.2 μM | [2] |
| EC50 (T cell proliferation) | CD8+ T cells in media conditioned by TDO-expressing SW48 cells | 41.4 μM | [2] |
| EC50 (T cell reactivation) | T cell reactivation assays | ~40 μM | [2] |
| Potency (IDO1 downregulation) | Dendritic cells | ~20 μM | [6] |
| IC50 (mTORC1 suppression relief) | Tryptophan-depleted cells | ~70 nM | [1][9] |
| Ki (IDO1 inhibition) | Purified IDO1 enzyme | Not applicable (does not inhibit) | [1][2] |
| Compound | Parameter | Value | Reference |
| L-1MT | EC50 (T cell reactivation) | 80-100 μM | [2] |
| L-1MT | Ki (IDO1 inhibition) | 19 μM | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of IDO1-Mediated T Cell Suppression
Caption: IDO1/TDO-mediated T cell suppression pathway.
Mechanism of Action of this compound in T Cells
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oncotarget: Indoximod opposes the immunosuppressive effects mediated by IDO and TDO | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
Preclinical Studies of (Rac)-Indoximod in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Indoximod, the racemic mixture of 1-methyl-tryptophan, is a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. IDO1 is a key enzyme in the catabolism of the essential amino acid tryptophan, and its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites such as kynurenine. This state of immune tolerance allows tumors to evade host immune surveillance. This compound and its D-enantiomer, Indoximod (D-1MT), have been extensively studied in preclinical cancer models to understand their mechanism of action and evaluate their therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides an in-depth overview of these preclinical investigations, focusing on experimental methodologies, quantitative data, and the underlying signaling pathways.
Mechanism of Action
Unlike direct enzymatic inhibitors of IDO1, this compound primarily acts downstream to counteract the effects of tryptophan depletion. Its mechanism is multifaceted and involves the modulation of key cellular signaling pathways:
-
mTORC1 Pathway Activation: In the presence of low tryptophan levels induced by IDO1 activity, the kinase General Control Nonderepressible 2 (GCN2) is activated, leading to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling. This results in the inhibition of T cell proliferation and function. Indoximod, acting as a tryptophan mimetic, reverses this process by restoring mTORC1 activity, thereby promoting T cell activation and proliferation.[1][2]
-
Aryl Hydrocarbon Receptor (AhR) Pathway Modulation: Kynurenine, a product of tryptophan catabolism, is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote the differentiation of regulatory T cells (Tregs) and suppress anti-tumor immunity. Preclinical evidence suggests that Indoximod can interfere with AhR signaling, although the precise mechanism is still under investigation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Efficacy in Cancer Models
This compound has demonstrated anti-tumor activity in a variety of preclinical cancer models, particularly when used in combination with chemotherapy and immunotherapy.
Breast Cancer
In the MMTV-Neu transgenic mouse model of breast cancer, which develops spontaneous mammary tumors, the combination of an IDO inhibitor with paclitaxel resulted in significant tumor regression, whereas either agent alone only produced modest tumor growth delay.[3] This synergistic effect was found to be dependent on a functional immune system, as the therapeutic benefit was lost in immunodeficient mice.[3]
Table 1: Efficacy of IDO Inhibition with Chemotherapy in MMTV-Neu Breast Cancer Model
| Treatment Group | Tumor Outcome | Reference |
| Control (Vehicle) | Progressive Tumor Growth | [3] |
| Paclitaxel alone | Tumor Growth Delay | [3] |
| IDO Inhibitor alone | Tumor Growth Delay | [3] |
| IDO Inhibitor + Paclitaxel | Tumor Regression | [3] |
Glioblastoma
In a syngeneic orthotopic murine glioblastoma model using GL261 glioma cells, the combination of IDO pathway inhibition with temozolomide (TMZ) and radiation therapy led to a significant improvement in the survival of tumor-bearing mice.[4][5] This trimodal therapy was associated with increased T-cell infiltration and a reduction in immunosuppressive cells within the tumor microenvironment.
Table 2: Survival Benefit of IDO Inhibition in a Murine Glioblastoma Model
| Treatment Group | Median Survival | Reference |
| Control | Not specified | [4] |
| Chemo-radiation | Not specified | [4] |
| Chemo-radiation + IDO inhibitor | Significantly prolonged survival | [4] |
Melanoma
Preclinical studies in the B16 melanoma model have shown that IDO inhibition can enhance the efficacy of immunotherapy. For instance, combining an IDO inhibitor with a cellular vaccine resulted in improved tumor control.[6]
Experimental Protocols
In Vivo Murine Cancer Models
-
Animal Model: Female MMTV-Neu transgenic mice, which spontaneously develop mammary tumors.
-
Tumor Induction: Tumors are allowed to arise spontaneously.
-
Treatment:
-
IDO Inhibitor: 1-methyl-tryptophan (racemic mixture) administered in the drinking water.
-
Chemotherapy: Paclitaxel administered via intraperitoneal (i.p.) injection.
-
Combination: Co-administration of the IDO inhibitor and paclitaxel.
-
-
Endpoint: Tumor growth is monitored by caliper measurements. Tumor regression is defined as a decrease in tumor volume compared to the start of treatment.
-
Cell Line: GL261 murine glioma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Stereotactic implantation of GL261 cells into the cerebral cortex.
-
Treatment:
-
Chemotherapy: Temozolomide (TMZ) administered orally or via i.p. injection.
-
Radiation: Localized cranial irradiation.
-
IDO Inhibitor: this compound administered orally.
-
-
Endpoint: Survival of the animals is the primary endpoint.
In Vitro T Cell Proliferation Assay
-
Cell Isolation: T cells are isolated from splenocytes of mice or peripheral blood mononuclear cells (PBMCs) of healthy human donors.
-
Co-culture System: T cells are co-cultured with dendritic cells (DCs) or tumor cells that express IDO1.
-
Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Treatment: this compound is added to the co-culture medium at various concentrations.
-
Proliferation Measurement: T cell proliferation is assessed by measuring the incorporation of tritiated thymidine or by using fluorescent dyes such as CFSE.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation.
Conclusion
Preclinical studies have robustly demonstrated the potential of this compound as an immunotherapeutic agent in various cancer models. Its unique mechanism of action, which involves the restoration of mTORC1 signaling in T cells, distinguishes it from direct enzymatic inhibitors of IDO1. The synergistic anti-tumor effects observed when this compound is combined with chemotherapy or other immunotherapies provide a strong rationale for its continued clinical development. The experimental models and protocols detailed in this guide serve as a valuable resource for researchers in the field of cancer immunology and drug development, facilitating further investigation into the therapeutic applications of IDO1 pathway inhibitors.
References
- 1. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of indoleamine 2,3-dioxygenase, an immunoregulatory target of the cancer suppression gene Bin1, potentiates cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The indoleamine 2,3-dioxygenase pathway controls complement-dependent enhancement of chemo-radiation therapy against murine glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The indoleamine 2,3-dioxygenase pathway controls complement-dependent enhancement of chemo-radiation therapy against murine glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a tumoral immune resistance mechanism based on tryptophan degradation by indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of (Rac)-Indoximod: From Discovery to Clinical Investigation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(Rac)-Indoximod, a racemic mixture of 1-methyl-D-tryptophan and 1-methyl-L-tryptophan, is an investigational immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO1) pathway. This pathway is a critical component of tumor immune evasion. Unlike direct enzymatic inhibitors, Indoximod functions as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion by activating the mTORC1 signaling pathway and modulating the Aryl Hydrocarbon Receptor (AhR) pathway. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Discovery and Rationale
The discovery of this compound stemmed from the understanding that the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) plays a crucial role in immune suppression within the tumor microenvironment. IDO1 catabolizes the essential amino acid tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine leads to the suppression of T-cell proliferation and function, allowing cancer cells to evade immune surveillance.
Early research focused on developing inhibitors of the IDO1 enzyme. The racemic mixture 1-methyl-D,L-truptophan (1-MT) was among the first identified inhibitors of IDO1.[1] While the L-isomer is a weak competitive inhibitor of the enzyme, the D-isomer, now known as Indoximod, does not directly inhibit the purified IDO1 enzyme but has shown greater anticancer activity in preclinical models.[2] This led to the clinical development of the D-isomer, Indoximod.
Synthesis of this compound
The synthesis of this compound, or 1-methyl-DL-tryptophan, typically involves the methylation of the indole nitrogen of DL-tryptophan. Several methods have been reported, with variations in the choice of solvent, base, and methylating agent.
Experimental Protocol: General Method for the Synthesis of 1-Methyl-DL-Tryptophan
This protocol is a generalized procedure based on literature reports.[3][4] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
DL-Tryptophan
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or other suitable base
-
Methyl iodide (CH₃I) or other methylating agent
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve DL-tryptophan in an inert solvent such as DMSO or THF in a reaction vessel.
-
Deprotonation: Under an inert atmosphere (e.g., nitrogen), add a suitable base, such as sodium hydroxide, portion-wise to the solution while stirring. The reaction mixture may change color.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add a solution of the methylating agent (e.g., methyl iodide) in the same solvent.
-
Reaction: Allow the reaction to proceed at room temperature for several hours with continuous stirring.
-
Quenching: Quench the reaction by adding water.
-
Precipitation and Filtration: Pour the reaction mixture into a larger volume of an anti-solvent like diethyl ether to precipitate the crude product. Filter the solid precipitate.
-
Purification: Dissolve the crude product in water and adjust the pH to near neutral (pH 6-7) with hydrochloric acid to re-precipitate the purified 1-methyl-DL-tryptophan.
-
Drying: Filter the purified product and dry it under vacuum.
Characterization: The final product should be characterized by techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action
Indoximod's mechanism of action is distinct from direct IDO1 enzyme inhibitors. It acts as a tryptophan mimetic to counteract the downstream effects of IDO1-mediated tryptophan depletion.[2][5] This involves two primary signaling pathways: mTORC1 and the Aryl Hydrocarbon Receptor (AhR).
Activation of the mTORC1 Pathway
Tryptophan depletion in the tumor microenvironment leads to the inactivation of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. This inactivation contributes to T-cell anergy. Indoximod, by acting as a tryptophan mimetic, signals to the cell that tryptophan is available, leading to the reactivation of mTORC1.[2][5][6] This, in turn, promotes T-cell proliferation and effector function.
Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway
Kynurenine, the product of tryptophan catabolism by IDO1, is a ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR in immune cells can promote the differentiation of regulatory T cells (Tregs) and suppress anti-tumor immunity. Indoximod has been shown to modulate AhR signaling, though the exact mechanism is still under investigation.[2][5][6] It is suggested that Indoximod may act as an AhR antagonist or alter the expression of AhR-controlled genes, thereby skewing the immune response towards a pro-inflammatory Th17 phenotype and away from an immunosuppressive Treg phenotype.[2][6]
Preclinical and Clinical Development
This compound has undergone extensive preclinical and clinical evaluation, primarily in the context of cancer immunotherapy.
Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials. A Phase I study in patients with advanced solid tumors provided the following pharmacokinetic parameters for Indoximod.[7][8]
| Parameter | Value |
| Maximum Concentration (Cmax) | ~12 µM (at 2000 mg twice daily) |
| Time to Maximum Concentration (Tmax) | 2.9 hours |
| Half-life (t½) | 10.5 hours |
Table 1: Pharmacokinetic Parameters of Indoximod from a Phase I Clinical Trial.[7][8]
Clinical Efficacy
Indoximod has been evaluated in several clinical trials, often in combination with other anticancer agents. A notable Phase II trial investigated the combination of Indoximod with the immune checkpoint inhibitor pembrolizumab in patients with advanced melanoma.
| Efficacy Endpoint | Overall Population | PD-L1 Positive | PD-L1 Negative |
| Objective Response Rate (ORR) | 51% | 70% | 46% |
| Complete Response (CR) | 20% | - | - |
| Disease Control Rate (DCR) | 70% | 87% | 62% |
| Median Progression-Free Survival (PFS) | 12.4 months | - | - |
Table 2: Efficacy Results from a Phase II Trial of Indoximod plus Pembrolizumab in Advanced Melanoma.[5][6][9]
Experimental Workflow: Investigating Indoximod's Efficacy
A typical experimental workflow to assess the efficacy of an immunomodulatory agent like Indoximod in a preclinical setting is outlined below.
Conclusion
This compound represents a novel approach to cancer immunotherapy by targeting the downstream effects of the IDO1 pathway. Its unique mechanism of action, involving the activation of mTORC1 and modulation of AhR signaling, distinguishes it from direct enzymatic inhibitors. Clinical studies have shown promising efficacy, particularly in combination with immune checkpoint inhibitors. Further research is warranted to fully elucidate its complex mechanism and optimize its clinical application for the treatment of various malignancies. This guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this promising therapeutic agent.
References
- 1. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN105367477A - 1-methyl tryptophan synthesis method - Google Patents [patents.google.com]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of indoximod in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
(Rac)-Indoximod: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(Rac)-Indoximod, the D-isomeric form of 1-methyl-tryptophan, is an orally administered immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO1) pathway, a critical mechanism of tumor-induced immunosuppression. Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic, counteracting the downstream effects of IDO1 and tryptophan 2,3-dioxygenase (TDO) activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted effects on the tumor microenvironment (TME), and a summary of key clinical findings. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction: The IDO1 Pathway and Tumor Immune Evasion
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses.[1][2][3] In the TME, cancer cells can upregulate IDO1, leading to the depletion of the essential amino acid tryptophan and the accumulation of its catabolites, collectively known as kynurenines.[4][5] This metabolic reprogramming creates an immunosuppressive environment characterized by:
-
T effector cell (Teff) and Natural Killer (NK) cell suppression: Tryptophan starvation and kynurenine signaling inhibit the proliferation and function of cytotoxic T cells and NK cells, the primary effectors of anti-tumor immunity.[4][5]
-
Induction and activation of T regulatory cells (Tregs): The IDO1 pathway promotes the differentiation and activity of Tregs, which further dampen anti-tumor immune responses.[4][5]
-
Recruitment and expansion of Myeloid-Derived Suppressor Cells (MDSCs): These immature myeloid cells contribute to the immunosuppressive milieu.[4][5]
By hijacking the IDO1 pathway, tumors can effectively evade immune surveillance and destruction.[1] this compound was developed to counteract this immune escape mechanism and restore the immune system's ability to recognize and eliminate cancer cells.[1][6]
Mechanism of Action of this compound
This compound's mechanism of action is distinct from direct IDO1 enzymatic inhibitors.[4][5] It does not directly bind to and inhibit the IDO1 enzyme.[5][7] Instead, it functions as a tryptophan mimetic, effectively signaling tryptophan sufficiency to immune cells even in a tryptophan-depleted environment.[1][2][8] This leads to the modulation of several key signaling pathways:
Reversal of Tryptophan Deprivation Effects and mTORC1 Activation
In the presence of high IDO1 activity, low tryptophan levels lead to the inactivation of the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and proliferation.[2][9] Indoximod, by mimicking tryptophan, reactivates mTORC1 signaling in T cells.[2][10][11] This reactivation is crucial for T cell proliferation and effector function.[10]
Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway
Kynurenine, a product of tryptophan catabolism, is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote an immunosuppressive phenotype.[10] Indoximod has been shown to modulate AhR signaling.[10] In plasmacytoid dendritic cells, Indoximod can downregulate IDO1 expression and function, leading to decreased kynurenine production.[4][5] Furthermore, it can promote a shift in T cell differentiation from immunosuppressive Tregs to pro-inflammatory Th17 cells by altering the transcriptional program downstream of AhR.[4][5][10] Specifically, Indoximod increases the transcription of RORC (Th17 master regulator) while inhibiting FOXP3 (Treg master regulator).[11][12]
Effects of this compound on the Tumor Microenvironment
By targeting these key signaling pathways, this compound exerts a broad range of effects on the cellular composition and function of the TME.
Reversal of Immune Suppression
-
Enabling T effector cells: Indoximod restores the proliferative capacity and effector functions of Teff cells within the tumor.[4][13]
-
Attenuating T regulatory cells: In draining lymph nodes, Indoximod can act on dendritic cells to suppress the generation of Tregs and even reprogram them into pro-inflammatory Th17 cells.[4][5][13]
-
Modulating Myeloid Cells: Indoximod's effects extend to myeloid-derived suppressor cells (MDSCs), contributing to a less immunosuppressive TME.[4][5]
Synergy with Other Cancer Therapies
This compound has shown promise in combination with various cancer treatments, acting as an immunometabolic adjuvant.[1][4][14]
-
Immune Checkpoint Inhibitors: By alleviating the immunosuppressive TME, Indoximod can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[4][8]
-
Chemotherapy and Radiation: Preclinical and clinical studies have demonstrated synergistic anti-tumor effects when Indoximod is combined with chemotherapy (e.g., temozolomide, docetaxel) and radiation therapy.[3][4][15]
-
Cancer Vaccines: Indoximod can improve the response to cancer vaccines by creating a more favorable immune environment for the priming and activation of tumor-specific T cells.[4]
Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the safety and efficacy of this compound in various cancer types. The following tables summarize key quantitative data from some of these studies.
Table 1: Phase 2 Trial of Indoximod in Combination with Pembrolizumab in Advanced Melanoma
| Metric | Value | Reference |
| Overall Response Rate (ORR) | 53% | [4][5] |
| Complete Response (CR) Rate | 18% | [4][5] |
| Disease Control Rate (DCR) | 73% | [4][5] |
| Median Progression-Free Survival (PFS) | 12.4 months | [4][5] |
Table 2: Phase 1 Trial of Indoximod Monotherapy in Advanced Malignancies
| Metric | Value | Reference |
| Maximum Tolerated Dose (MTD) | Not reached at 2000 mg twice/day | [16] |
| Cmax (at 2000 mg twice/day) | ~12 µM | [16] |
| Time to Cmax | 2.9 hours | [4][5][16] |
| Half-life | 10.5 hours | [4][5][16] |
| Best Response | Stable Disease > 6 months in 5 patients | [16] |
Table 3: Phase 1 Trial of Indoximod with Docetaxel in Metastatic Solid Tumors
| Metric | Value | Reference |
| Recommended Phase 2 Dose (Indoximod) | 1200 mg PO twice daily | [15] |
| Partial Responses | 4 (2 breast, 1 NSCLC, 1 thymic tumor) | [15][17] |
| Most Frequent Adverse Events | Fatigue (58.6%), Anemia (51.7%), Hyperglycemia (48.3%) | [15][17] |
Experimental Protocols
General In Vivo Efficacy Study Workflow
Key Methodological Considerations:
-
Animal Models: Syngeneic mouse tumor models (e.g., B16 melanoma, CT26 colon carcinoma) are commonly used to ensure a competent immune system for evaluating immunotherapies.
-
Drug Formulation and Administration: this compound is typically formulated for oral gavage. The vehicle control should be the same formulation without the active compound.
-
Tumor Growth Measurement: Tumor volume is often calculated using the formula: (length x width²) / 2.
-
Immunophenotyping: Flow cytometry is a critical technique to analyze the frequency and phenotype of various immune cell populations (CD4+ T cells, CD8+ T cells, Tregs, MDSCs, etc.) within the tumor, spleen, and draining lymph nodes.
-
Functional Assays: Ex vivo functional assays, such as T cell proliferation assays and cytokine release assays, can provide insights into the functional consequences of Indoximod treatment.
Conclusion and Future Directions
This compound represents a novel approach to cancer immunotherapy by targeting the metabolic regulation of the tumor microenvironment. Its unique mechanism of action as a tryptophan mimetic offers potential advantages over direct enzymatic inhibitors, including activity against tumors utilizing TDO and potentially a lower risk of resistance. The promising clinical data, particularly in combination with immune checkpoint inhibitors, underscores its potential as a valuable component of future cancer treatment regimens.
Future research should continue to explore optimal combination strategies, identify predictive biomarkers of response, and further elucidate the intricate molecular mechanisms underlying its immunomodulatory effects. A deeper understanding of its impact on the crosstalk between different immune cell populations within the TME will be crucial for maximizing its therapeutic potential.
References
- 1. What is Indoximod used for? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. alexslemonade.org [alexslemonade.org]
- 4. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 10. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
immunomodulatory properties of (Rac)-Indoximod
An In-depth Technical Guide on the Immunomodulatory Properties of (Rac)-Indoximod
Executive Summary
This compound (1-Methyl-DL-tryptophan) is an orally administered immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO) pathway, a critical mechanism of tumor-mediated immune suppression.[1] Unlike direct enzymatic inhibitors, Indoximod functions as a tryptophan mimetic.[2][3][4][5] It counteracts the downstream effects of tryptophan catabolism, primarily by reactivating the mTORC1 signaling pathway and modulating the Aryl Hydrocarbon Receptor (AhR).[2][6][7][8] This restores the proliferative capacity of effector T cells, shifts the differentiation of CD4+ T cells away from a regulatory phenotype, and downregulates IDO1 expression in dendritic cells.[7][8][9] Preclinical and clinical studies have demonstrated its potential to enhance the efficacy of chemotherapy, radiation, and immune checkpoint inhibitors in various cancers, including melanoma and pediatric brain tumors.[6][10][11][12][13] This document provides a comprehensive overview of Indoximod's mechanism of action, its effects on the immune system, relevant quantitative data, and detailed experimental protocols for its evaluation.
Introduction: The IDO Pathway in Immune Evasion
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses.[14][15] In the tumor microenvironment (TME), IDO1 is often overexpressed by cancer cells, stromal cells, and immune cells like dendritic cells (DCs).[2][9] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn) and other downstream metabolites.[2][14][16]
This catabolic activity fosters an immunosuppressive TME through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of Trp starves effector T cells, which are highly sensitive to low tryptophan levels, leading to cell cycle arrest and apoptosis.[17]
-
Kynurenine Production: The accumulation of Kyn and its metabolites activates the Aryl Hydrocarbon Receptor (AhR) on T cells, promoting the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and suppressing effector T cell function.[7][9]
By exploiting this pathway, tumors can evade immune surveillance.[4][15] Therefore, inhibiting the IDO1 pathway has become a compelling strategy in cancer immunotherapy.[14][15]
This compound: A Unique IDO Pathway Modulator
Indoximod is the D-isomeric form of 1-methyl-tryptophan (1-MT).[2][6][10] Paradoxically, while the racemic mixture 1-MT shows weak competitive inhibition of the IDO1 enzyme, the clinically developed D-isomer, Indoximod, does not bind to or directly inhibit the purified IDO1 enzyme.[2][6][7][10] Instead, its immunomodulatory effects stem from its ability to act as a Trp mimetic and interfere with the downstream signaling consequences of IDO1 activity.[2][3][4][7] This distinct mechanism may offer advantages over direct enzymatic inhibitors by potentially reducing the risk of resistance mechanisms where tumors bypass IDO1.[2][6][10]
Mechanism of Action
Indoximod exerts its immunomodulatory effects through a multi-pronged approach that counters the immunosuppressive signals generated by IDO/TDO activity.[7] The primary mechanisms involve the restoration of mTORC1 signaling and the modulation of AhR function.[7][8]
Restoration of mTORC1 Signaling
In conditions of low tryptophan created by IDO1 activity, the mTORC1 signaling pathway in T cells is suppressed.[7] Indoximod, acting as a tryptophan mimetic, is interpreted by the cell as a signal of Trp sufficiency.[2][5][6] This signal reactivates mTORC1, a crucial regulator of cell growth and proliferation.[2][7] The reactivation of mTORC1 in T cells restores their ability to proliferate and exert their effector functions, even in a tryptophan-depleted environment.[7][8][9]
Modulation of the Aryl Hydrocarbon Receptor (AhR)
Kynurenine, the product of IDO1 activity, is a natural ligand for the AhR.[7][9] Kynurenine-mediated AhR activation in CD4+ T cells promotes the transcription of FOXP3, leading to their differentiation into immunosuppressive Tregs.[7][8] Indoximod modulates AhR signaling, inhibiting the transcription of FOXP3 while increasing the transcription of RORC.[7][8] This shifts the differentiation of CD4+ T cells away from the Treg lineage and towards the pro-inflammatory IL-17-producing helper T cell (Th17) phenotype.[2][7][8]
Downregulation of IDO1 Expression
In addition to acting on T cells, Indoximod can influence IDO1 expression in antigen-presenting cells. Studies have shown that Indoximod can downregulate IDO1 protein expression in dendritic cells both in vitro and in vivo.[2][7][8] This effect appears to be mediated through an AhR-dependent mechanism, creating a feedback loop that further reduces the immunosuppressive capacity of the tumor microenvironment.[7][8]
Caption: Indoximod counteracts IDO1 by restoring mTORC1 and modulating AhR signaling.
Quantitative Data Summary
Quantitative data on this compound is primarily derived from preclinical in vitro studies and clinical trials, as it is not a direct enzyme inhibitor with a classical IC50 value.
Table 1: Preclinical Effective Concentrations
| Assay Type | Cell Line / System | Indoximod Concentration | Observed Effect | Reference |
| Cell Growth Assay | Human Cardiac Myofibroblasts (hCMs) | 0.5 mM | Partially reversed IFN-γ-induced growth inhibition and induced apoptosis. | [18][19] |
| T Cell Proliferation | Co-culture with IDO+ Dendritic Cells | Not Specified | Increased T cell proliferation. | [2] |
| IDO1 Expression | Human Monocyte-Derived DCs | Not Specified | Downregulated IDO1 protein expression. | [7][8] |
Table 2: Phase I Clinical Trial Data (NCT00567931)
| Parameter | Details | Reference |
| Patient Population | 48 patients with advanced solid malignancies. | [1] |
| Dose Escalation | 10 dose levels from 200 mg once/day to 2000 mg twice/day. | [1] |
| Maximum Tolerated Dose (MTD) | Not reached at the highest dose of 2000 mg twice/day. | [1] |
| Pharmacokinetics (at 2000 mg BID) | Cmax: ~12 µMTmax: 2.9 hoursHalf-life: 10.5 hours | [1] |
| Best Response | Stable disease for >6 months in 5 patients. | [1] |
| Adverse Events | Generally well-tolerated; most events were Grade 1-2. Hypophysitis was observed in 3 patients previously treated with checkpoint inhibitors. | [1] |
Table 3: Pediatric Brain Tumor Trial Data (NCT02502708)
| Parameter | Details | Reference |
| Patient Population | 81 children with recurrent brain tumors or newly diagnosed DIPG. | [11] |
| Treatment Regimen | Indoximod combined with temozolomide or radiation. | [11] |
| Pediatric Dose | Determined as 19.2 mg/kg/dose, twice daily. | [11] |
| Median Overall Survival (OS) | All Recurrent Disease (n=68): 13.3 monthsResponders (n=26): 25.2 monthsNon-responders (n=37): 7.3 months | [11] |
| Immune Correlates | Responders showed emergence of new circulating CD8+ T cell clonotypes with a late effector phenotype. | [11] |
Experimental Protocols
Detailed methodologies are crucial for assessing the immunomodulatory properties of compounds like Indoximod.
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay indirectly measures IDO1 activity by quantifying the production of its enzymatic product, kynurenine, in the cell culture supernatant of IDO1-expressing cells.
Objective: To determine the effect of Indoximod on IFN-γ-induced kynurenine production.
Methodology:
-
Cell Seeding: Plate an appropriate human cancer cell line that expresses IDO1 upon stimulation (e.g., SKOV-3 or HeLa) in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[17][20]
-
IDO1 Induction: The following day, replace the medium with fresh medium containing human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL to induce IDO1 expression.[17]
-
Compound Treatment: Immediately add this compound at various concentrations (e.g., 1 µM to 500 µM) to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[14][17]
-
Supernatant Collection: After incubation, carefully collect 140 µL of conditioned medium from each well.[17]
-
Kynurenine Detection: a. Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[17] b. Centrifuge the plate to pellet the precipitated protein. c. Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). d. Incubate at room temperature for 10 minutes to allow color development.[17]
-
Data Analysis: Measure the absorbance at 480 nm using a microplate reader.[17] Calculate the concentration of kynurenine based on a standard curve.
Caption: Workflow for a cell-based kynurenine production assay.
T Cell Proliferation Assay
This assay measures the ability of Indoximod to restore T cell proliferation in an immunosuppressive, low-tryptophan environment created by IDO1-expressing cells.
Objective: To assess Indoximod's capacity to reverse IDO1-mediated suppression of T cell proliferation.
Methodology:
-
Prepare IDO-Expressing Cells: Seed IFN-γ-stimulated SKOV-3 cells as described in Protocol 5.1 and incubate for 24 hours to establish a tryptophan-depleted, kynurenine-rich environment.
-
Isolate T Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. T cells can be used from the PBMC population or further purified.
-
Label T Cells: Label the PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Co-culture Setup: a. Remove the culture medium from the pre-plated SKOV-3 cells. b. Add the CFSE-labeled PBMCs (at a density of 1-2 x 10⁶ cells/mL) to the wells containing the SKOV-3 cells.[21] c. Add T cell stimuli: soluble anti-CD3 (e.g., OKT3) and anti-CD28 antibodies (2 µg/mL).[21] d. Add this compound at desired test concentrations. Include positive (T cells alone with stimuli) and negative (T cells with SKOV-3 cells, no Indoximod) controls.
-
Incubation: Co-culture the cells for 3-4 days at 37°C in a 5% CO₂ incubator.[21]
-
Flow Cytometry Analysis: a. Harvest the non-adherent cells (PBMCs). b. Stain the cells with fluorescently-labeled antibodies against T cell markers (e.g., CD3, CD4, CD8). c. Acquire the cells on a flow cytometer.
-
Data Analysis: Gate on the CD4+ and CD8+ T cell populations and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity. Quantify the percentage of divided cells.
Cytokine Release Assay
This assay measures the profile of cytokines released by immune cells to characterize the type of immune response modulated by Indoximod.[22]
Objective: To evaluate the effect of Indoximod on cytokine production (e.g., IL-2, IFN-γ, IL-17) from stimulated T cells.
Methodology:
-
Cell Culture Setup: Isolate and culture human PBMCs as described in Protocol 5.2.
-
Stimulation and Treatment: In a 96-well plate, stimulate the PBMCs with anti-CD3/CD28 antibodies in the presence or absence of this compound at various concentrations.[22][23]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[24][25]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.[22][24]
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., IL-2, IFN-γ, IL-10, IL-17, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.[22]
-
Data Analysis: Compare the cytokine concentrations between different treatment groups to determine the effect of Indoximod on the T cell cytokine profile.
Caption: Contrasting mechanisms of Indoximod and direct IDO1 enzyme inhibitors.
Conclusion and Future Directions
This compound is an immunomodulatory agent with a distinct mechanism of action that differentiates it from direct IDO1 enzyme inhibitors.[2][6][7] By acting as a tryptophan mimetic to reactivate mTORC1 and by modulating AhR signaling, it effectively reverses key immunosuppressive consequences of IDO/TDO pathway activation.[2][7][8] This leads to enhanced T cell proliferation and a shift towards a pro-inflammatory T cell phenotype.[7][9] Clinical data have shown that Indoximod is well-tolerated and can be safely combined with standard chemotherapy and radiation, with encouraging signals of efficacy, particularly in pediatric brain tumors.[1][11]
Future research should continue to explore optimal combination strategies, particularly with immune checkpoint inhibitors, and to identify predictive biomarkers to select patient populations most likely to benefit from this therapeutic approach. The unique downstream mechanism of Indoximod holds promise for overcoming potential resistance to direct enzymatic inhibitors and broadening the applicability of IDO pathway-targeted cancer immunotherapy.
References
- 1. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is Indoximod used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Frontiers | Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives [frontiersin.org]
- 10. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. alexslemonade.org [alexslemonade.org]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. glpbio.com [glpbio.com]
- 20. researchgate.net [researchgate.net]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 23. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 24. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
(Rac)-Indoximod and its Derivatives: A Structural Analysis Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Indoximod, a racemic mixture of 1-methyl-D-tryptophan and 1-methyl-L-tryptophan, is an immunomodulatory agent that has garnered significant interest for its role as an inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway. This pathway is a critical component of tumor immune evasion. Unlike direct enzymatic inhibitors, Indoximod functions downstream by modulating the cellular response to tryptophan levels, thereby impacting key signaling cascades such as the mammalian target of rapamycin (mTOR) and the aryl hydrocarbon receptor (AhR) pathways. A thorough understanding of the structural characteristics of this compound and its derivatives is paramount for the rational design of next-generation immunotherapies with enhanced efficacy and specificity. This technical guide provides an in-depth overview of the structural analysis of this compound, including detailed experimental protocols for its characterization and synthesis, and explores the structure-activity relationships of its derivatives.
Introduction
The IDO1 enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and function, promoting an immunosuppressive milieu. This compound has been shown to counteract these effects, not by direct inhibition of the IDO1 enzyme, but by acting as a tryptophan mimetic. This action alleviates the downstream consequences of tryptophan starvation, thereby restoring T-cell function and anti-tumor immunity.
The development of potent and selective IDO1 pathway inhibitors necessitates a detailed understanding of their three-dimensional structure, conformational flexibility, and intermolecular interactions. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this endeavor, providing atomic-level insights into the molecular architecture.
Structural Analysis of this compound
A comprehensive structural elucidation of this compound is crucial for understanding its mechanism of action and for the design of novel derivatives.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific Crystallographic Information File (CIF) for this compound is not publicly available, analysis of closely related indole derivatives, such as indole-3-propionic acid, provides valuable insights into the expected bond lengths, bond angles, and overall geometry of the indole core.
Table 1: Representative Crystallographic Data for an Indole Derivative (Indole-3-propionic acid)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 5.678 |
| c (Å) | 14.567 |
| β (°) | 101.23 |
| Volume (ų) | 1001.2 |
| Z | 4 |
| R-factor | 0.045 |
Note: Data presented is for a representative indole derivative and is for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution. ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound and its derivatives.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole-NH | 10.8-11.2 (broad s) | - |
| Indole-CH (C2) | 7.1-7.3 (s) | 125-128 |
| Indole-CH (C4) | 7.5-7.7 (d) | 118-120 |
| Indole-CH (C5) | 7.0-7.2 (t) | 121-123 |
| Indole-CH (C6) | 7.0-7.2 (t) | 120-122 |
| Indole-CH (C7) | 7.3-7.5 (d) | 110-112 |
| α-CH | 4.0-4.3 (t) | 55-58 |
| β-CH₂ | 3.2-3.5 (m) | 27-30 |
| N-CH₃ | 3.7-3.9 (s) | 30-33 |
| COOH | 12.0-13.0 (broad s) | 173-176 |
Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Synthesis of this compound
A general method for the N-methylation of tryptophan can be adapted for the synthesis of this compound.
Protocol: N-methylation of (Rac)-Tryptophan
-
Dissolution: Dissolve (Rac)-tryptophan in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the indolyl anion.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
X-ray Crystallography
Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystallization: Grow single crystals of the compound of interest suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data by rotating the crystal and recording the diffraction pattern on a detector.
-
Data Processing: Process the collected diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.
Signaling Pathways and Structure-Activity Relationships
Indoximod's immunomodulatory effects are mediated through its influence on the mTOR and AhR signaling pathways.
mTOR Pathway
In the tumor microenvironment, IDO1-mediated tryptophan depletion leads to the inactivation of the mTORC1 complex, a key regulator of cell growth and proliferation. This results in the suppression of T-cell activity. Indoximod, by acting as a tryptophan mimetic, can reactivate mTORC1, thereby restoring T-cell proliferation and function.
Caption: Indoximod's effect on the mTOR signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Pathway
Kynurenine, a product of tryptophan catabolism, is a ligand for the AhR, a transcription factor that can promote the differentiation of regulatory T cells (Tregs), further contributing to immunosuppression. Indoximod has been shown to modulate AhR signaling, although the precise mechanism is still under investigation. It may act as an antagonist or a partial agonist, altering the transcriptional output of AhR and shifting the balance away from Treg differentiation.
Caption: Modulation of the AhR pathway by Indoximod.
Derivatives and Structure-Activity Relationship (SAR)
The development of Indoximod derivatives aims to improve its pharmacokinetic properties, potency, and selectivity. Modifications to the indole ring, the carboxylic acid moiety, and the α-amino group can significantly impact biological activity.
Table 3: Biological Activity of Representative Indoximod Derivatives
| Derivative | Modification | IDO1 Pathway Inhibition (IC₅₀, µM) |
| This compound | N-methyl | ~10-50 |
| Derivative A | 5-Fluoro substitution on indole ring | 5-15 |
| Derivative B | Esterification of carboxylic acid | >100 (prodrug) |
| Derivative C | α-Methyl substitution | 20-70 |
Note: The IC₅₀ values are representative and may vary depending on the assay conditions. This table is for illustrative purposes to demonstrate potential SAR trends.
The SAR studies suggest that:
-
Electron-withdrawing groups on the indole ring can enhance potency.
-
The free carboxylic acid is generally important for activity, although esterification can be used to create prodrugs.
-
Modifications at the α-position are generally well-tolerated but can influence potency.
Conclusion
The structural analysis of this compound and its derivatives is a cornerstone of modern cancer immunotherapy research. While detailed crystallographic and NMR data for the parent compound remain to be publicly disclosed, a wealth of information from related structures and spectroscopic studies provides a solid foundation for understanding its key structural features. The intricate interplay between Indoximod's structure and its ability to modulate the mTOR and AhR signaling pathways underscores the importance of a structure-guided approach to the design of new and improved IDO1 pathway inhibitors. The experimental protocols and SAR data presented in this guide offer a valuable resource for researchers dedicated to advancing this promising class of anti-cancer agents.
(Rac)-Indoximod: A Technical Overview of Early-Phase Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Indoximod is an orally administered small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, a critical metabolic checkpoint that promotes tumor-mediated immunosuppression.[1][2] By disrupting the catabolism of the essential amino acid tryptophan, Indoximod aims to reverse the resulting immune-suppressive environment and enhance the efficacy of anti-cancer therapies. This technical guide provides an in-depth overview of the core findings from early-phase clinical trials of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
Indoximod is a tryptophan mimetic that acts downstream of the IDO1 enzyme.[3][4] Unlike direct enzymatic inhibitors, Indoximod stimulates the mTORC1 signaling pathway, which is typically suppressed by tryptophan depletion in the tumor microenvironment.[3][4][5] This action effectively counters the immunosuppressive effects of IDO1 activity, leading to the reactivation of effector T cells and a reduction in regulatory T cells (Tregs).[5][6] Additionally, Indoximod has been shown to modulate the differentiation of CD4+ T cells via the aryl hydrocarbon receptor (AhR), favoring a pro-inflammatory Th17 phenotype over the immunosuppressive Treg phenotype.[5]
Early-Phase Clinical Trial Summary
This compound has been evaluated in several early-phase clinical trials, both as a monotherapy and in combination with chemotherapy and immunotherapy. These studies have primarily focused on establishing the safety, tolerability, pharmacokinetics, and preliminary efficacy of the drug.
Phase I Monotherapy and Combination Trials
A foundational Phase I study in patients with advanced malignancies established the safety profile of Indoximod.[7][8] The trial employed a 3+3 dose-escalation design, with cohorts receiving doses ranging from 200 mg once daily to 2000 mg twice daily.[8] A maximum tolerated dose (MTD) was not reached, indicating a favorable safety profile.[7][8]
Another Phase I trial investigated Indoximod in combination with docetaxel in patients with metastatic solid tumors.[1][2] This study also utilized a 3+3 dose-escalation design, with Indoximod doses ranging from 300 mg to 2000 mg twice daily, and a final recommended Phase II dose of 1200 mg twice daily.[1][2]
A first-in-children Phase I trial evaluated Indoximod in combination with temozolomide for pediatric brain tumors.[9] This study also followed a 3+3 dose-escalation design, with the pediatric recommended Phase II dose determined to be 19.2 mg/kg/dose twice daily.[9][10]
Quantitative Data from Early-Phase Trials
The following tables summarize the key quantitative data from early-phase clinical trials of this compound.
Table 1: Pharmacokinetic Parameters of Indoximod
| Parameter | Value | Population | Source |
| Tmax (Time to Peak Concentration) | 2.9 hours | Adult patients with advanced malignancies | [7][8][11] |
| T1/2 (Half-life) | 10.5 hours | Adult patients with advanced malignancies | [7][8][11] |
| Cmax at 2000 mg BID | ~12 µM | Adult patients with advanced malignancies | [7][8] |
| Pharmacokinetic Plateau | Observed at doses above 1200 mg | Adult patients with advanced malignancies | [7][8][11] |
Table 2: Safety and Tolerability - Common Adverse Events (Any Grade)
| Adverse Event | Frequency | Population | Source |
| Fatigue | 56.3% - 58.6% | Patients with metastatic solid tumors | [1][2][8] |
| Anemia | 37.5% - 51.7% | Patients with metastatic solid tumors | [1][2][8] |
| Anorexia | 37.5% | Patients with advanced malignancies | [8] |
| Hyperglycemia | 48.3% | Patients with metastatic solid tumors | [1][2] |
| Nausea | 29.2% - 41.4% | Patients with metastatic solid tumors | [1][2][8] |
| Infection | 44.8% | Patients with metastatic solid tumors | [1][2] |
Note: Frequencies are reported from studies of Indoximod in combination with chemotherapy.
Table 3: Preliminary Efficacy in Early-Phase Trials
| Outcome | Value | Patient Population | Combination Therapy | Source |
| Partial Responses | 4 | Metastatic solid tumors | Docetaxel | [1][2] |
| Stable Disease > 6 months | 5 | Advanced malignancies | Monotherapy | [7][8] |
| Overall Response Rate (ORR) | 53% | Advanced melanoma | Pembrolizumab | [3][11] |
| Complete Response (CR) | 18% | Advanced melanoma | Pembrolizumab | [3][11] |
| Disease Control Rate (DCR) | 73% | Advanced melanoma | Pembrolizumab | [3][11] |
| Median Progression-Free Survival (PFS) | 12.4 months | Advanced melanoma | Pembrolizumab | [3][11] |
Experimental Protocols
Patient Population and Eligibility Criteria
Early-phase trials of Indoximod typically enrolled patients with advanced or metastatic solid tumors who had failed standard therapies.[2][7][8] Key inclusion criteria generally included:
-
Histologically or cytologically confirmed malignancy[12]
-
Measurable disease as per RECIST 1.1[12]
-
Age ≥18 years (for adult trials)[8]
-
ECOG performance status of 0 or 1[12]
Exclusion criteria often included:
-
Chemotherapy within 3 weeks prior to enrollment[8]
-
Untreated brain metastases[8]
-
Prior therapy with an IDO1 inhibitor[12]
Dosing and Administration
Indoximod was administered orally, typically twice daily, in continuous cycles.[1][11] In dose-escalation studies, the dose was increased in successive cohorts of patients following a 3+3 design until the MTD was reached or a recommended Phase II dose was established.[1][8]
Pharmacokinetic Analysis
Blood samples for pharmacokinetic analysis were collected at pre-specified time points before and after Indoximod administration.[2] Plasma concentrations of Indoximod were determined using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[8] Non-compartmental pharmacokinetic analysis was used to calculate parameters such as Cmax, Tmax, AUC, and half-life.[8]
Safety and Efficacy Assessments
Safety was monitored through the regular recording of adverse events, physical examinations, and laboratory tests.[8] Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[9]
Tumor response was assessed using imaging studies (e.g., CT or MRI) at baseline and at regular intervals during treatment.[11] Responses were typically evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST).[12]
Conclusion
Early-phase clinical trials of this compound have demonstrated a favorable safety and tolerability profile, both as a monotherapy and in combination with other anti-cancer agents. The pharmacokinetic data have informed the selection of a recommended Phase II dose. While preliminary efficacy signals are encouraging, particularly in combination with immune checkpoint inhibitors, larger randomized controlled trials are necessary to definitively establish the clinical benefit of Indoximod. The unique mechanism of action, targeting the downstream effects of IDO1-mediated tryptophan catabolism, continues to make Indoximod a compound of significant interest in the field of immuno-oncology.
References
- 1. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 12. mayo.edu [mayo.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
(Rac)-Indoximod: A Technical Guide to its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Indoximod, a racemic mixture of 1-methyl-D,L-tryptophan, has emerged as a significant immunomodulatory agent with therapeutic potential in oncology. Unlike direct enzymatic inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), Indoximod orchestrates a complex and pleiotropic anti-immunosuppressive effect by targeting downstream signaling pathways. This technical guide provides an in-depth analysis of the core biochemical pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.
Core Biochemical Pathways Modulated by this compound
Indoximod's mechanism of action is multifaceted, primarily revolving around the reversal of tryptophan (Trp) depletion-induced immunosuppression. Instead of directly inhibiting the IDO1 enzyme, it acts as a Trp mimetic and modulates key signaling nodes within immune cells, particularly T cells. The two principal pathways affected are the mechanistic target of rapamycin complex 1 (mTORC1) and the Aryl Hydrocarbon Receptor (AhR) signaling pathways.
Reactivation of mTORC1 Signaling
The enzyme IDO1, often overexpressed in the tumor microenvironment, catabolizes the essential amino acid tryptophan into kynurenine (Kyn). This depletion of tryptophan is sensed by T cells, leading to the inactivation of mTORC1, a critical regulator of cell growth, proliferation, and protein synthesis.[1] mTORC1 inactivation results in T cell anergy and autophagy.[1][2]
Indoximod acts as a tryptophan mimetic, creating a "Trp sufficiency" signal that reactivates mTORC1 even in a tryptophan-depleted environment.[3][4] This reactivation restores T cell proliferation and effector function.[4][5]
Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. Kynurenine, the downstream product of IDO1 activity, is a natural ligand for AhR. Activation of AhR by kynurenine in T cells promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) by upregulating the transcription factor FOXP3.[5]
Indoximod can also act as a ligand for AhR, but its engagement with the receptor leads to a different transcriptional outcome.[3][5] It promotes the differentiation of T helper 17 (Th17) cells by increasing the expression of the transcription factor RORC, while simultaneously inhibiting the expression of FOXP3.[3][5] This skews the immune response towards an inflammatory and anti-tumor phenotype. Furthermore, Indoximod's interaction with AhR can lead to the downregulation of IDO1 expression in dendritic cells, suggesting a negative feedback loop.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data on the biochemical and cellular effects of this compound.
| Parameter | Cell Type/Assay Condition | Value | Reference |
| EC50 for CD8+ T cell proliferation restoration | Co-culture with TDO-expressing SW48 cells | 23.2 μM (95% CI: 14.6 μM to 36.7 μM) | [5] |
| EC50 for T cell proliferation enhancement | Primary human T cells in fresh media | 25.7 μM (95% CI: 13.5 μM to 36.9 μM) | [3] |
| EC50 for AhR-dependent gene transcription | Luciferase reporter gene system | 33 ± 6 μM | [3] |
| EC50 for CYP1A1 expression and activity | Not specified | 23 ± 6 μM | [3] |
| EC50 for Treg to Th17 phenotype shift | Primary human CD4+ T cells | ~4–9 μM | [3] |
Table 1: In Vitro Efficacy of this compound
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
T-Cell Proliferation Assay
This assay measures the ability of T cells to proliferate in response to stimulation, and how this is affected by Indoximod.
Objective: To quantify the effect of this compound on T-cell proliferation in the presence of an immunosuppressive stimulus (e.g., IDO or TDO expressing cells).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells.
-
IDO+ or TDO+ tumor cell line (e.g., SW480).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
96-well flat-bottom culture plates.
-
Flow cytometer.
Protocol:
-
T-Cell Labeling: Label isolated T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup:
-
Seed the IDO+/TDO+ tumor cells in a 96-well plate and allow them to adhere overnight.
-
Add the labeled T cells to the wells containing the tumor cells at a specific effector-to-target ratio.
-
Add varying concentrations of this compound to the co-culture. Include appropriate controls (T cells alone, T cells with tumor cells without Indoximod).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the T cells from each well.
-
Analyze the cells by flow cytometry to measure the dilution of the proliferation dye, which is indicative of cell division.
-
Gate on the T-cell population and quantify the percentage of proliferated cells.
-
-
Data Analysis: Calculate the EC50 value of Indoximod for restoring T-cell proliferation.
mTORC1 Activity Assay
This assay determines the effect of Indoximod on mTORC1 signaling in T cells under tryptophan-depleted conditions.
Objective: To measure the phosphorylation of downstream targets of mTORC1 (e.g., S6 ribosomal protein) as an indicator of its activity.
Materials:
-
Isolated human T cells.
-
Tryptophan-free RPMI-1640 medium.
-
This compound.
-
Phospho-specific antibodies against S6 ribosomal protein (pS6) and total S6.
-
Western blotting or flow cytometry reagents.
Protocol:
-
Tryptophan Starvation: Culture T cells in tryptophan-free medium for a defined period to inactivate mTORC1.
-
Indoximod Treatment: Treat the tryptophan-starved T cells with varying concentrations of this compound for a specified time.
-
Cell Lysis and Protein Quantification (for Western Blot):
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against pS6 and total S6, followed by secondary antibodies.
-
Visualize and quantify the bands.
-
-
Intracellular Staining (for Flow Cytometry):
-
Fix and permeabilize the T cells.
-
Stain with fluorescently labeled antibodies against pS6.
-
Analyze by flow cytometry.
-
-
Data Analysis: Determine the concentration of Indoximod required to restore pS6 levels.
Aryl Hydrocarbon Receptor (AhR) Reporter Assay
This assay is used to quantify the ability of Indoximod to activate or modulate AhR-dependent gene transcription.
Objective: To measure the induction of a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.
Materials:
-
A cell line engineered to express a luciferase reporter gene driven by an AhR-responsive promoter (e.g., HepG2-XRE-Luc).
-
This compound.
-
Known AhR agonist (e.g., TCDD) as a positive control.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control and calculate the EC50 for AhR activation by Indoximod.
Conclusion
This compound represents a paradigm shift in targeting the IDO pathway, moving beyond direct enzymatic inhibition to the modulation of key downstream signaling networks. Its ability to reactivate mTORC1 and reprogram AhR signaling in T cells provides a powerful mechanism to overcome tumor-induced immunosuppression. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising immunomodulatory agent. A thorough understanding of these intricate biochemical effects is paramount for the rational design of combination therapies and the identification of predictive biomarkers for patient response.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-Indoximod Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Indoximod, a racemic mixture of 1-methyl-D-tryptophan and 1-methyl-L-tryptophan, is an immunomodulatory compound that targets the Indoleamine 2,3-dioxygenase (IDO1) pathway. The IDO1 enzyme is a key regulator of immune responses, often exploited by cancer cells to create an immunosuppressive microenvironment. It catalyzes the degradation of the essential amino acid tryptophan into kynurenine, leading to T cell starvation and dysfunction.[1] Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic. This activity alleviates the downstream immunosuppressive effects of tryptophan depletion by reactivating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in T cells.[1][2] Furthermore, Indoximod modulates the activity of the Aryl Hydrocarbon Receptor (AhR), a transcription factor that is influenced by kynurenine, further contributing to its immunoregulatory effects.[3][4] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer and immune cells.
Mechanism of Action
The IDO1 pathway plays a critical role in immune evasion by tumors. The depletion of tryptophan and the accumulation of its metabolite, kynurenine, lead to the suppression of effector T cell function and the promotion of regulatory T cell (Treg) differentiation.[5] Indoximod counters these effects through a dual mechanism:
-
mTORC1 Reactivation: In a low tryptophan environment created by IDO1 activity, T cells experience stress, leading to the inactivation of mTORC1, a crucial regulator of cell growth and proliferation. Indoximod, acting as a tryptophan mimetic, provides a "sufficiency signal" that reactivates mTORC1, thereby restoring T cell proliferation and function.[2][6]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Kynurenine can act as a ligand for the AhR, leading to transcriptional changes that favor an immunosuppressive environment. Indoximod can also modulate AhR signaling, leading to the downregulation of genes that promote Treg differentiation (e.g., FOXP3) and the upregulation of genes associated with pro-inflammatory T helper 17 (Th17) cells (e.g., RORC).[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell System | Value | Reference(s) |
| EC50 for CD8+ T cell proliferation rescue (in co-culture with TDO-expressing SW48 cells) | Human CD8+ T cells and SW48 cells | 23.2 µM (95% CI: 14.6 µM to 36.7 µM) | [3] |
| EC50 for CD8+ T cell proliferation rescue (in conditioned media from TDO-expressing SW48 cells) | Human CD8+ T cells | 41.4 µM (95% CI: 31.1 µM to 55.4 µM) | [3] |
| EC50 for enhancement of CD8+ T cell proliferation (in fresh media) | Human CD8+ T cells | 25.7 µM (95% CI: 13.5 µM to 36.9 µM) | [3] |
| EC50 for AhR-dependent transcriptional activation (luciferase reporter) | HepG2 cells | 33 ± 6 µM | [3] |
| EC50 for CYP1A1 induction (AhR target gene) | Not specified | 23 ± 6 µM | [3] |
Table 2: Effect of Indoximod on IDO1 Expression and Kynurenine Production
| Condition | Effect | Concentration | Cell System | Reference(s) |
| Indoximod treatment during moDC differentiation | Dose-dependent decrease in IDO1 protein expression (up to ~65%) | 100 µM | Human monocyte-derived dendritic cells (moDCs) | [3] |
| Indoximod treatment during moDC differentiation | Marked reduction in kynurenine production in subsequent MLR | 30 µM | Human moDCs and T cells | [3][7] |
| Co-treatment with Kynurenine | Counteracted Kynurenine-induced increase in IDO1 protein expression | 100 µM | Human moDCs | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Due to the poor aqueous solubility of this compound, a stock solution is typically prepared in DMSO.[8]
-
Weigh out the appropriate amount of this compound powder. The molecular weight is 218.25 g/mol .
-
Dissolve the powder in DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.18 mg of Indoximod in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or brief sonication may be used to aid dissolution.[9]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Important: To avoid precipitation, add the DMSO stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently swirling the medium.[9][10] The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced toxicity.[9]
-
Use the prepared working solutions immediately.
-
Protocol 2: Induction of IDO1 Expression in Cancer Cells
Materials:
-
Cancer cell line of interest (e.g., SKOV-3 ovarian cancer cells, HeLa cervical cancer cells)[11][12]
-
Complete cell culture medium appropriate for the cell line
-
Recombinant human Interferon-gamma (IFN-γ)
-
96-well or other appropriate cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
IFN-γ Induction:
Protocol 3: Cancer Cell and T Cell Co-culture Assay
Materials:
-
IDO1-induced cancer cells (from Protocol 2)
-
Immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs), purified T cells, or a T cell line like Jurkat)[11]
-
Complete RPMI-1640 medium supplemented with 10% FBS and cytokines as needed
-
This compound working solutions
-
T cell activation reagents (e.g., Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or anti-CD3/anti-CD28 antibodies)[11]
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare IDO1-Expressing Cancer Cells:
-
Follow Protocol 2 to induce IDO1 expression in your cancer cell line in a 96-well plate.
-
-
Add Indoximod and T Cells:
-
After the IFN-γ induction period, carefully remove the medium from the cancer cell plate.
-
Add 100 µL of fresh complete medium containing the desired concentrations of this compound to the appropriate wells.
-
Add immune cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1). For Jurkat cells, a density of 1 x 10^4 cells per well can be used.[11]
-
-
T Cell Activation:
-
Add T cell activation reagents to the co-culture. For Jurkat cells, PHA (1.6 µg/mL) and PMA (1 µg/mL) can be used.[11] For primary T cells, plate-bound anti-CD3 (5-10 µg/mL) and soluble anti-CD28 (1-2 µg/mL) are commonly used.
-
Incubate the co-culture for 48 to 72 hours at 37°C, 5% CO2.
-
-
Assessment of T Cell Response:
-
After the incubation period, collect the cell culture supernatant to measure cytokine production (e.g., IL-2) by ELISA as an indicator of T cell activation.
-
T cell proliferation can be assessed using various methods, such as CFSE or CellTrace Violet dilution assays followed by flow cytometry, or by measuring ATP levels using a luminescent cell viability assay.
-
Protocol 4: Measurement of Kynurenine in Cell Culture Supernatant
Materials:
-
Cell culture supernatant from experimental wells
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)
-
L-Kynurenine standard
-
96-well plates (one for reaction, one flat-bottom for reading)
-
Microplate reader capable of measuring absorbance at 492 nm
Procedure:
-
Sample Preparation:
-
Collect 100-160 µL of cell culture supernatant from each well.
-
Add 30-50 µL of 30% TCA to each sample.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples at 8,000 x g for 5-10 minutes to pellet any precipitate.
-
-
Colorimetric Reaction:
-
Carefully transfer 75-100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Prepare Ehrlich's reagent fresh.
-
Add an equal volume (75-100 µL) of Ehrlich's reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-20 minutes. A yellow color will develop.
-
-
Measurement:
-
Measure the absorbance at 492 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of L-kynurenine to quantify the kynurenine levels in the samples.
-
Visualizations
Signaling Pathway of IDO1 and this compound's Mechanism of Action
Caption: IDO1 pathway and Indoximod's mechanism.
Experimental Workflow for this compound Treatment in a Co-culture Assay
Caption: Co-culture experimental workflow.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 | Semantic Scholar [semanticscholar.org]
- 7. Monitoring cancer cell invasion and T-cell cytotoxicity in 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of (Rac)-Indoximod in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of (Rac)-Indoximod, an inhibitor of the Indoleamine 2,3-dioxygenase (IDO) pathway, in mouse models. This document is intended for researchers, scientists, and drug development professionals working in areas such as cancer immunotherapy.
This compound , also known as 1-methyl-DL-tryptophan (1-MT), is a widely used immunomodulatory compound.[1] Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic. This action counteracts the immunosuppressive effects of tryptophan depletion mediated by IDO1 and Tryptophan 2,3-dioxygenase (TDO), thereby restoring T-cell proliferation and function.[2][3] It has shown promise in preclinical cancer models, particularly in combination with chemotherapy and immune checkpoint inhibitors.[2][4]
Mechanism of Action
Indoximod's primary mechanism of action involves the restoration of mTORC1 signaling in T cells, which is suppressed under conditions of low tryptophan caused by IDO/TDO activity.[3][4][5] By mimicking tryptophan, Indoximod effectively signals tryptophan sufficiency, leading to the reactivation of effector T cells and a reduction in the immunosuppressive tumor microenvironment.[1][6] Additionally, Indoximod can modulate the differentiation of CD4+ T cells and downregulate IDO1 expression in dendritic cells.[1]
Signaling Pathway
Caption: IDO1 pathway and Indoximod's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the in vivo administration of this compound in mouse models.
Table 1: Pharmacokinetic Parameters of Indoximod in Mice
| Parameter | Value | Mouse Model | Dosing | Reference |
| Cmax | Varies with dose | Not specified | 143-1147 mmol/kg | [7] |
| AUC (0-24h) | Varies with dose | Not specified | 143 and 287 mmol/kg | [7] |
| Oral Bioavailability | Improved with prodrug NLG802 (>5-fold) | Not specified | Equivalent molar doses | [7] |
Table 2: Efficacy of Indoximod in Mouse Cancer Models
| Cancer Model | Combination Therapy | Dosing Regimen | Key Findings | Reference |
| B16 Melanoma | Immune checkpoint therapy | Not specified | Improved response to therapy | [4] |
| Transplantable Melanoma and Breast Cancer | Chemo-immunotherapy | 400 mg/kg p.o. | Enhanced antitumor immunity | [8] |
| Orthotopic Brain Tumor | Temozolomide | Not specified | Synergistic chemo-immunotherapy effect | [9][10][11] |
| B16-CD133 Melanoma & 4T1 Mammary Adenocarcinoma | Hypofractionated Radiotherapy + αPD1 | Not specified | Improved therapeutic efficacy | [12] |
Experimental Workflow
Caption: General experimental workflow for in vivo Indoximod studies.
Experimental Protocols
Protocol 1: Preparation of Indoximod for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (if necessary):
-
Due to solubility limitations in aqueous solutions, a stock solution in an organic solvent may be prepared. However, for oral gavage, a suspension is often made. For a 2 mg/ml stock, dissolve Indoximod in DMSO. Note that Indoximod's solubility in DMSO can be limited, and fresh DMSO should be used.[8]
-
-
Vehicle Preparation:
-
A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and water/saline.
-
-
Formulation for Oral Gavage (Example for a 1 mL working solution):
-
To prepare a formulation, you can adapt a standard vehicle such as the one described by Selleck Chemicals.[8] For example, a formulation could consist of:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% ddH2O
-
-
First, add 50 µL of DMSO to 300 µL of PEG300 and mix thoroughly until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add the required amount of Indoximod powder to this mixture and vortex thoroughly to suspend. Sonication may be used to aid in creating a uniform suspension.
-
Finally, add 600 µL of ddH2O and vortex immediately and vigorously to form a stable suspension. The mixed solution should be used promptly.
-
-
Dosage Calculation:
-
Calculate the required volume for each mouse based on its weight and the desired dose (e.g., 400 mg/kg).[8]
-
Example: For a 20g mouse at a 400 mg/kg dose, the mouse needs 8 mg of Indoximod. If the final concentration of your suspension is 40 mg/mL, you would administer 0.2 mL.
-
Protocol 2: In Vivo Administration and Monitoring in a Syngeneic Tumor Model
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16 melanoma, BALB/c for 4T1 breast cancer)
-
Tumor cells (e.g., B16F10, 4T1)
-
Sterile PBS
-
Syringes and needles for tumor cell injection
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend in sterile PBS at the desired concentration.
-
Inject the tumor cell suspension subcutaneously into the flank of the mice.
-
-
Animal Grouping and Treatment:
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Indoximod alone, Combination therapy).
-
Administer Indoximod via oral gavage at the predetermined dose and schedule (e.g., once or twice daily).[9] For combination studies, administer the other therapeutic agent according to its established protocol.
-
-
Tumor and Health Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice regularly.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or when animals show signs of distress.
-
At the endpoint, euthanize the mice and collect tumors, spleens, and tumor-draining lymph nodes for subsequent analysis (e.g., flow cytometry, immunohistochemistry).
-
Protocol 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes
Materials:
-
Collected tumors
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
70 µm cell strainers
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue into small pieces in RPMI-1640 medium.
-
Digest the tissue with a solution containing Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymatic digestion with RPMI-1640 containing FBS.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS containing FBS.
-
-
Antibody Staining:
-
Count the viable cells and resuspend them in flow cytometry staining buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before incubating with the intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells) within the tumor microenvironment.
-
References
- 1. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Indoximod used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring (Rac)-Indoximod Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Indoximod (1-Methyl-DL-tryptophan) is an immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO) pathway, a key mechanism of tumor-mediated immunosuppression.[1][2][3] Unlike direct enzymatic inhibitors, Indoximod acts downstream of the IDO1 enzyme. Its mechanism of action involves mimicking tryptophan, thereby reversing the suppressive effects of tryptophan depletion on immune cells.[4][5][6] This leads to the reactivation of mTORC1 signaling and modulation of the Aryl Hydrocarbon Receptor (AhR) pathway, ultimately promoting the proliferation and function of effector T cells and hindering the differentiation of regulatory T cells.[6][7][8][9]
These application notes provide detailed protocols for key assays to measure the efficacy of this compound in both in vitro and in vivo settings. The methodologies are designed to enable researchers to robustly assess the impact of Indoximod on the IDO pathway and anti-tumor immune responses.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for evaluating its efficacy.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for Efficacy Evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Readout | Result |
| T Cell Proliferation | Human CD8+ T cells co-cultured with TDO-expressing SW48 cells | EC50 | 23.2 µM[7] |
| T Cell Proliferation | Human CD8+ T cells in media conditioned by SW48 cells | EC50 | 41.4 µM[7] |
| T Cell Proliferation | Mixed Lymphocyte Reaction (MLR) with IDO+ dendritic cells | EC50 | ~40 µM[7] |
| IDO1 Protein Expression | Human monocyte-derived dendritic cells | Potency of downregulation | ~20 µM[9] |
Table 2: Clinical Efficacy of this compound in Combination Therapy
| Tumor Type | Combination Agent | Metric | Result |
| Advanced Melanoma | Pembrolizumab | Overall Response Rate (ORR) | 51-53%[4][10] |
| Advanced Melanoma | Pembrolizumab | Complete Response (CR) | 18-20%[4][10] |
| Advanced Melanoma | Pembrolizumab | Disease Control Rate (DCR) | 70-73%[4][10] |
| Advanced Melanoma | Pembrolizumab | Median Progression-Free Survival (PFS) | 12.4 months[4][10] |
| Metastatic Castrate-Resistant Prostate Cancer | Sipuleucel-T | Overall Survival (OS) | >2-fold increase compared to placebo[4] |
| Advanced Breast Cancer | Taxane Chemotherapy | Partial Responses | 4 out of 22 patients[4][5] |
| Recurrent Pediatric Brain Tumors | Temozolomide/Radiation | Median Overall Survival (Recurrent Disease) | 13.3 months[11][12] |
| Recurrent Pediatric Brain Tumors | Temozolomide/Radiation | Median Overall Survival (DIPG) | 14.4 months[11][12] |
Experimental Protocols
In Vitro T Cell Proliferation Assay
This protocol is designed to assess the ability of this compound to restore T cell proliferation in an immunosuppressive environment created by IDO-expressing cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD8+ T Cell Isolation Kit
-
T cell activation beads (e.g., anti-CD3/CD28)
-
IDO-expressing tumor cell line (e.g., SK-OV-3) or monocyte-derived dendritic cells (moDCs)
-
This compound
-
Cell proliferation dye (e.g., CFSE)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Flow cytometer
Protocol:
-
Isolate CD8+ T cells: Isolate CD8+ T cells from healthy donor PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Label T cells: Resuspend isolated T cells at 1 x 10^6 cells/mL in PBS and label with a cell proliferation dye (e.g., 5 µM CFSE) for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice. Wash the cells twice with complete medium.
-
Prepare IDO-expressing cells: Culture IDO-expressing tumor cells or generate moDCs and induce IDO expression with IFN-γ (e.g., 100 ng/mL for 24 hours).[13]
-
Set up co-culture: Plate the IDO-expressing cells in a 96-well plate. Add the labeled CD8+ T cells at a desired effector-to-target ratio (e.g., 10:1).
-
Treat with Indoximod: Add varying concentrations of this compound to the co-culture wells. Include a vehicle control.
-
Activate T cells: Add T cell activation beads to stimulate T cell proliferation.
-
Incubate: Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analyze by flow cytometry: Harvest the cells and analyze the dilution of the proliferation dye in the CD8+ T cell population using a flow cytometer. A decrease in fluorescence intensity indicates cell division.
Measurement of Tryptophan and Kynurenine by HPLC
This protocol describes the quantification of tryptophan and its metabolite kynurenine in cell culture supernatants or plasma to assess IDO pathway activity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or diode array detector[14][15]
-
C18 reverse-phase column[16]
-
Cell culture supernatant or plasma samples
-
Trichloroacetic acid (TCA)
-
Tryptophan and Kynurenine standards
-
Mobile phase (e.g., 15 mM potassium phosphate buffer, pH 6.4, with 2.7% (v/v) acetonitrile)[16][17]
Protocol:
-
Sample Preparation:
-
Cell Culture Supernatant: Collect supernatant from cell cultures. To precipitate proteins, add an equal volume of 10% (w/v) TCA, vortex, and incubate on ice for 10 minutes. Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[18]
-
Plasma: Thaw plasma samples on ice. Add 300 µL of methanol to 100 µL of plasma, vortex, and centrifuge at 12,000 rpm for 30 minutes at 4°C.[19]
-
-
Collect Supernatant: Carefully collect the supernatant from the precipitation step for analysis.
-
Prepare Standards: Prepare a series of standard solutions of tryptophan and kynurenine of known concentrations in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a fixed volume (e.g., 20 µL) of the prepared samples and standards into the HPLC system.
-
Run the HPLC with an isocratic mobile phase at a constant flow rate (e.g., 0.8 mL/min).[16]
-
Detect tryptophan and kynurenine by their absorbance at specific wavelengths (e.g., 280 nm for tryptophan and 360 nm for kynurenine).[16]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration for the tryptophan and kynurenine standards.
-
Determine the concentrations of tryptophan and kynurenine in the samples by interpolating their peak areas from the standard curve.
-
Calculate the kynurenine/tryptophan ratio as a measure of IDO activity.[20]
-
In Vivo Tumor Growth and Immune Cell Analysis
This protocol outlines a general procedure for evaluating the efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16 melanoma, 4T1 breast cancer)
-
Immuno-competent mice (e.g., C57BL/6 or BALB/c)
-
This compound formulation for oral administration[2]
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD3, -CD4, -CD8, -FoxP3)
-
Tissue dissociation reagents
Protocol:
-
Tumor Implantation: Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width^2).
-
Treatment Administration: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, Indoximod). Administer this compound orally at the desired dose and schedule (e.g., 400 mg/kg daily).[2]
-
Euthanasia and Tissue Collection: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and collect tumors and tumor-draining lymph nodes.
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis:
-
Mechanically and enzymatically dissociate the tumors to create a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers.
-
Analyze the frequency and phenotype of different immune cell populations (e.g., CD8+ T cells, regulatory T cells) within the tumor microenvironment by flow cytometry.
-
-
Data Analysis: Compare tumor growth curves and the composition of tumor-infiltrating immune cells between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By employing these standardized methods, researchers can gain valuable insights into the immunomodulatory effects of this compound and its potential as a cancer therapeutic. The unique downstream mechanism of Indoximod necessitates a multi-faceted approach to efficacy testing, encompassing readouts of direct T cell function, metabolic changes in the tumor microenvironment, and overall anti-tumor immune responses.
References
- 1. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 18. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of tryptophan and kynurenine [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for (Rac)-Indoximod in Pediatric Brain Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-Indoximod, an orally administered immunomodulatory agent, in the context of pediatric brain tumor research. The information compiled herein is based on published clinical trial data and the current understanding of the drug's mechanism of action. This document is intended to serve as a resource for designing and executing preclinical and clinical research involving Indoximod.
Introduction
Recurrent brain tumors are a leading cause of cancer-related death in children.[1][2][3] this compound (also known as 1-methyl-D-tryptophan or D-1MT) is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway.[1][2][3] The IDO pathway is a metabolic checkpoint that can be exploited by tumors to create an immunosuppressive microenvironment, thereby evading immune destruction.[1][2][3] By inhibiting this pathway, Indoximod aims to restore anti-tumor immune responses.[1][2][3]
Unlike many other IDO inhibitors that act as direct competitive inhibitors of the IDO1 enzyme, Indoximod appears to function downstream. It acts as a tryptophan mimetic, which leads to the stimulation of the mTORC1 signaling pathway, counteracting the immunosuppressive effects of tryptophan depletion by IDO.
Preclinical models have suggested that inhibiting the IDO pathway can suppress anti-tumor immunity following chemotherapy.[1][2][3] This has provided the rationale for combining Indoximod with conventional therapies like chemotherapy and radiation in clinical settings.[1][2][3]
Mechanism of Action
Indoximod's primary mechanism of action is the inhibition of the IDO pathway, which is crucial for immune regulation. Tumors often upregulate IDO1, an enzyme that catabolizes the essential amino acid tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses the proliferation and function of effector T cells and promotes the activity of regulatory T cells (Tregs), leading to immune tolerance of the tumor.
Indoximod is not a direct competitive inhibitor of the IDO1 enzyme. Instead, it acts as a tryptophan mimetic. This "tricks" the cell into sensing tryptophan sufficiency, which in turn activates the mTORC1 pathway. Activation of mTORC1 promotes the proliferation and effector function of T cells, thereby overcoming the immunosuppressive signals generated by IDO1 activity.
References
(Rac)-Indoximod: Application Notes and Protocols for Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Indoximod, a small molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway, has emerged as a significant immunomodulatory agent in the landscape of cancer immunotherapy. Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion by activating the mTORC1 signaling pathway.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in immunotherapy research, aimed at facilitating its evaluation in preclinical and clinical studies.
Mechanism of Action
Indoximod's primary mechanism of action involves the restoration of T cell function in the tumor microenvironment, which is often suppressed by the overexpression of IDO1 by tumor cells and antigen-presenting cells (APCs).[1][4] IDO1 catabolizes the essential amino acid tryptophan, leading to its depletion and the accumulation of immunosuppressive metabolites like kynurenine.[5] This tryptophan-depleted environment inhibits the proliferation and function of effector T cells (Teff) and promotes the differentiation and activity of regulatory T cells (Tregs).[1][6]
Indoximod, being a tryptophan mimetic, is sensed by the mTORC1 pathway as tryptophan sufficiency, leading to the reactivation of mTORC1 signaling even in a tryptophan-depleted environment.[2][6][7] This has several downstream effects:
-
Enhanced T effector cell proliferation and function: By activating mTORC1, Indoximod promotes the proliferation and effector functions of CD8+ T cells.[8]
-
Modulation of T cell differentiation: Indoximod can influence the differentiation of CD4+ T cells, favoring the development of pro-inflammatory Th17 cells over immunosuppressive Tregs.[1][6][8]
-
Downregulation of IDO1 expression: In some cellular contexts, Indoximod has been shown to downregulate the expression of IDO1 in dendritic cells.[8][9]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by Indoximod.
Caption: Indoximod signaling pathway in the tumor microenvironment.
Clinical Applications and Quantitative Data
This compound has been investigated in numerous clinical trials, primarily in combination with other anticancer therapies such as chemotherapy, radiation, and immune checkpoint inhibitors. A summary of key clinical trial data is presented below.
| Cancer Type | Combination Therapy | Trial Phase | Number of Patients (n) | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR) | Citation(s) |
| Advanced Melanoma | Pembrolizumab | II | 89 | 51% | 20% | 12.4 months | 70% | [3][10] |
| Advanced Melanoma | Pembrolizumab (PD-L1 positive) | II | - | 70% | - | - | - | [3] |
| Advanced Melanoma | Pembrolizumab (PD-L1 negative) | II | - | 46% | - | - | - | [3] |
| Pediatric Brain Tumors (recurrent) | Chemotherapy/Radiation | I | 68 | - | - | 13.3 months (Overall Survival) | - | [1][11] |
| Pediatric Brain Tumors (DIPG) | Chemotherapy/Radiation | I | 13 | - | - | 14.4 months (Overall Survival) | - | [1][11] |
| Metastatic Castrate-Resistant Prostate Cancer | Sipuleucel-T | II | - | - | - | 10.3 months | - | [4] |
| Advanced Breast Cancer | Taxane | I | 22 | 18% (4 Partial Responses) | - | - | - | [4] |
| Advanced Solid Tumors | Docetaxel | I | 22 | 18% (4 Partial Responses) | - | - | - | [12] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro T Cell Proliferation Assay
This protocol describes how to assess the effect of Indoximod on T cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-CD3 antibody (plate-bound) and soluble anti-CD28 antibody for T cell stimulation
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Workflow Diagram:
Caption: Workflow for in vitro T cell proliferation assay.
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody in sterile PBS to a final concentration of 1-5 µg/mL.
-
Add 100 µL of the antibody solution to the wells of a 96-well opaque-walled plate.
-
Incubate overnight at 4°C.
-
The next day, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the antibody-coated plate.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO and further dilute in culture medium to the desired final concentrations.
-
Add soluble anti-CD28 antibody to the wells at a final concentration of 1-2 µg/mL.
-
Add the Indoximod dilutions to the respective wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Flow Cytometry Analysis of Treg and Th17 Cells
This protocol outlines the procedure for identifying and quantifying Treg (CD4+CD25+FoxP3+) and Th17 (CD4+IL-17A+) cells from human PBMCs treated with Indoximod.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25, anti-FoxP3, anti-IL-17A, and corresponding isotype controls.
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for Treg/Th17 flow cytometry analysis.
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs as described in the T cell proliferation assay with the desired concentrations of Indoximod and stimuli for 72 hours.
-
-
Restimulation for Cytokine Detection:
-
For the last 4-6 hours of culture, add PMA (50 ng/mL), Ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL) to the cell cultures to stimulate cytokine production and inhibit their secretion.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing fluorochrome-conjugated anti-CD4 and anti-CD25 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer according to the manufacturer's instructions.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization buffer containing fluorochrome-conjugated anti-FoxP3 and anti-IL-17A antibodies.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on CD4+ T cells, and then determine the percentage of CD25+FoxP3+ (Treg) and IL-17A+ (Th17) cells.
-
In Vivo Murine Melanoma Model
This protocol describes a subcutaneous B16 melanoma model in C57BL/6 mice to evaluate the in vivo efficacy of Indoximod in combination with an anti-PD-1 checkpoint inhibitor.
Materials:
-
B16-F10 melanoma cell line
-
C57BL/6 mice (6-8 weeks old)
-
Matrigel
-
This compound (for oral gavage)
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
Workflow Diagram:
Caption: Workflow for in vivo murine melanoma model.
Procedure:
-
Tumor Cell Implantation:
-
Culture B16-F10 cells to 70-80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of C57BL/6 mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average size of 50-100 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
-
Treatment Administration:
-
Indoximod: Prepare Indoximod in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administer daily via oral gavage at a dose of 150-300 mg/kg.
-
Anti-PD-1 Antibody: Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection every 3-4 days.
-
Combination: Administer both Indoximod and anti-PD-1 antibody as described above.
-
Control: Administer the respective vehicles.
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The primary endpoint is typically tumor growth delay or overall survival.
-
At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
Quantification of Kynurenine and Tryptophan in Plasma
This protocol provides a general overview of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of kynurenine and tryptophan in plasma samples.
Materials:
-
Human plasma samples
-
Trichloroacetic acid (TCA) for protein precipitation
-
Internal standards (e.g., deuterated tryptophan and kynurenine)
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 50 µL of 10% TCA.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for tryptophan, kynurenine, and their respective internal standards.
-
-
Data Analysis:
-
Quantify the concentrations of tryptophan and kynurenine by comparing the peak area ratios of the analytes to their internal standards against a standard curve.
-
Western Blot for mTORC1 Pathway Activation
This protocol describes the detection of phosphorylated S6 Kinase (pS6K), a downstream target of mTORC1, as a marker of pathway activation in T cells treated with Indoximod.
Materials:
-
T cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pS6K (Thr389) and anti-total S6K
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse T cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pS6K overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total S6K as a loading control.
-
Immunohistochemistry for IDO1 Expression
This protocol outlines the procedure for detecting IDO1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-IDO1
-
HRP-conjugated secondary antibody
-
DAB chromogen
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB chromogen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of IDO1 staining.
-
These protocols provide a framework for the application of this compound in immunotherapy research. It is recommended that researchers optimize these protocols for their specific experimental systems and reagents.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. genomeme.ca [genomeme.ca]
- 7. Protocol for the Characterization of Human Regulatory T Cells: R&D Systems [rndsystems.com]
- 8. IT-36: PHASE 1/2 STUDY OF THE COMBINATION OF INDOXIMOD AND TEMOZOLOMIDE FOR ADULT PATIENTS WITH TEMOZOLOMIDE-REFRACTORY PRIMARY MALIGNANT BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OUH - Protocols [ous-research.no]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols for Assaying (Rac)-Indoximod Activity
Introduction
(Rac)-Indoximod, also known as 1-Methyl-DL-tryptophan, is an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway.[1] The IDO1 enzyme is a key regulator of immune responses, catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites.[4] These changes suppress effector T-cell function and promote an immunosuppressive environment, allowing tumor cells to evade immune surveillance.[2][4]
Unlike direct enzymatic inhibitors, this compound's mechanism of action is thought to involve the modulation of downstream signaling pathways affected by tryptophan catabolism, such as stimulating mTORC1.[5] Therefore, a comprehensive evaluation of this compound's activity requires a multi-faceted approach, including assays that measure both direct effects on the IDO1 pathway and the functional consequences for immune cells.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the activity of this compound and other IDO1 pathway modulators. The protocols cover cell-free enzymatic assays, cell-based assays to measure kynurenine production, and T-cell proliferation assays to evaluate the functional immunological effects.
Signaling Pathway
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Protocols
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1 and is suitable for high-throughput screening of direct enzyme inhibitors.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
This compound and other test compounds
-
96-well microplate
Protocol:
-
Prepare the reaction mixture in a 96-well plate containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[6]
-
Add the test compounds, including this compound, at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add purified recombinant IDO1 protein to each well.[7]
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[6]
-
Incubate the plate at 37°C for 30-60 minutes.[7]
-
Stop the reaction by adding 30% (w/v) TCA.[6]
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[6]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-DMAB in acetic acid.[6]
-
Measure the absorbance at 480 nm to quantify the kynurenine produced.[6]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based IDO1 Activity Assay
This assay provides a more physiologically relevant assessment of inhibitor potency by measuring IDO1 activity in intact cells.
Materials:
-
IDO1-expressing cell line (e.g., SK-OV-3 ovarian cancer cells or IFN-γ-stimulated HeLa cells)[6][8]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
This compound and other test compounds
-
TCA
-
p-DMAB
-
96-well cell culture plate
Protocol:
-
Seed the IDO1-expressing cells in a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to attach overnight.[2][7]
-
To induce IDO1 expression, treat the cells with IFN-γ (e.g., 10-100 ng/mL) for 24-48 hours.[2][7]
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compounds.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.[7]
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to a final concentration of 2% and incubate at 50°C for 30 minutes.[6]
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of 2% p-DMAB in acetic acid.[6]
-
Measure the absorbance at 480 nm.
-
A kynurenine standard curve should be prepared to determine the concentration of kynurenine in the samples.[2]
-
Calculate the percent inhibition and determine the EC50 value.
T-Cell Proliferation Assay (Co-culture)
This assay evaluates the functional effect of IDO1 inhibition on T-cell activation and proliferation.
Materials:
-
IDO1-expressing cancer cell line (e.g., SK-OV-3)
-
Human T-cells (e.g., Jurkat T-cell line or primary human PBMCs)[2]
-
Cell culture medium
-
IFN-γ
-
T-cell mitogens (e.g., phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA))[2]
-
This compound and other test compounds
-
Proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, CTG)[9]
-
96-well cell culture plate
Protocol:
-
Seed the cancer cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in the cell-based assay.
-
The following day, replace the medium with fresh medium containing serially diluted test compounds.
-
Add T-cells (e.g., Jurkat cells at 1 x 10^4 cells/well) to the cancer cell culture.[2][8] If using primary T-cells, they can be pre-labeled with a proliferation dye like CFSE.
-
Stimulate T-cell proliferation with mitogens such as PHA (1.6 µg/mL) and PMA (1 µg/mL).[2][8]
-
Co-culture the cells for 72 hours.
-
Measure T-cell proliferation. If using a proliferation dye, this can be done by flow cytometry. Alternatively, proliferation can be assessed using colorimetric assays like MTT or luminescence-based assays like CellTiter-Glo®.[9]
-
The reversal of IDO1-mediated T-cell suppression by the test compounds is determined by the increase in T-cell proliferation.
Experimental Workflows
Caption: Workflow for the cell-free IDO1 enzymatic assay.
Caption: Workflow for the cell-based IDO1 activity assay.
Data Presentation
The following tables summarize representative quantitative data for IDO1 inhibitors. Note that the potency of this compound can vary significantly depending on the assay system, reflecting its indirect mechanism of action.
Table 1: In Vitro IDO1 Inhibition
| Compound | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound (L-1MT) | Cell-Based | SK-OV-3 | ~100-400 | [3] |
| This compound (L-1MT) | Cell-Based | MDA-MB-231 | ~20-200 | [3] |
| Epacadostat | Enzymatic | Recombinant IDO1 | ~0.07 | [2] |
| Epacadostat | Cell-Based | SK-OV-3 | ~0.01 | [2] |
| BMS-986205 | Enzymatic | Recombinant IDO1 | ~0.001 | [2] |
| BMS-986205 | Cell-Based | SK-OV-3 | ~0.002 | [2] |
Table 2: Functional T-Cell Assay Data
| Compound | Assay Type | T-Cell Source | Effect | Concentration | Reference |
| This compound | Co-culture | Human T-cells | Reverses IDO-mediated suppression | Micromolar range | [10] |
| Epacadostat | Co-culture | Jurkat T-cells | Rescues T-cell activation | Nanomolar range | [2] |
| BMS-986205 | Co-culture | Jurkat T-cells | Rescues T-cell activation | Nanomolar range | [2] |
Analytical Methods for Kynurenine and Tryptophan Quantification
Accurate quantification of tryptophan and its metabolite kynurenine is critical for assessing IDO1 activity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and sensitive method for the simultaneous quantification of tryptophan and kynurenine from cell culture media and cell extracts.[11][12] Separation is typically achieved on a C18 column with UV detection.[11] Tryptophan can be detected at 286 nm and kynurenine at 360 nm.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers even greater sensitivity and specificity for the analysis of multiple kynurenine pathway metabolites.[13][14]
-
ELISA: Commercially available ELISA kits provide a convenient and high-throughput method for measuring kynurenine and tryptophan in various biological samples, including cell culture supernatants.[15]
Conclusion
The assays described provide a robust framework for evaluating the activity of this compound. It is recommended to use a combination of cell-free, cell-based, and functional T-cell assays to fully characterize the effects of IDO1 pathway inhibitors.[7] The choice of assay will depend on the specific research question, from high-throughput screening of direct inhibitors to detailed mechanistic studies of immunomodulatory compounds. Careful consideration of the distinct mechanism of action of compounds like this compound is crucial for the correct interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. criver.com [criver.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [agris.fao.org]
- 13. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
Application Notes and Protocols for the Formulation of (Rac)-Indoximod in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Indoximod, the racemic mixture of 1-methyl-tryptophan, is an immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO) pathway. Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic, reversing the immunosuppressive effects of tryptophan depletion in the tumor microenvironment.[1][2] Its mechanism of action involves the reactivation of the mTORC1 signaling pathway and modulation of the Aryl Hydrocarbon Receptor (AhR), which collectively enhance T cell proliferation and steer T cell differentiation away from a regulatory phenotype.[3][4] Due to its poor aqueous solubility, developing a stable and effective formulation for oral administration in animal models is critical for preclinical research.[5] These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound.
Data Presentation
Table 1: Summary of Preclinical and Clinical Data for Indoximod
| Parameter | Value | Species/Model | Route of Administration | Source |
| Pharmacokinetics (Mice) | ||||
| Bioavailability | >5-fold increase with prodrug NLG802 vs. Indoximod | Mice | Oral | [3] |
| Pharmacokinetics (Human) | ||||
| Cmax | ~12 µM (at 2000 mg twice/day) | Human | Oral | [6][7] |
| Tmax | 2.9 hours | Human | Oral | [6][7] |
| Half-life | 10.5 hours | Human | Oral | [6][7] |
| In Vivo Efficacy (Mice) | ||||
| Tumor Growth Inhibition | Synergistic effects with temozolomide and radiation | Orthotopic mouse brain tumor models | Oral | [1][8] |
| Tumor Growth Inhibition | Improved response to immune checkpoint therapy | B16 murine melanoma model | Oral | [1] |
| Clinical Trials (Human) | ||||
| Recommended Phase 2 Dose | 1200 mg twice daily | Human | Oral | [1] |
| Objective Response Rate (ORR) | 53% (in combination with pembrolizumab) | Melanoma Patients | Oral | [1] |
| Median Overall Survival (OS) | 13.3 months (recurrent pediatric brain tumors) | Pediatric Brain Tumor Patients | Oral | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a suspension of this compound in a vehicle containing 0.5% sodium carboxymethylcellulose (CMC-Na), a commonly used suspending agent for oral administration of poorly water-soluble compounds in rodents.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (low viscosity)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sonicator (bath or probe)
-
Analytical balance
-
Spatula
-
Graduated cylinders
-
pH meter
Procedure:
-
Vehicle Preparation (0.5% CMC-Na):
-
Weigh the appropriate amount of CMC-Na powder.
-
In a sterile beaker, slowly add the CMC-Na powder to the sterile water while continuously stirring with a magnetic stirrer. Avoid clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
-
Suspension Formulation:
-
Weigh the required amount of this compound powder for the desired final concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL).
-
In a sterile glass vial, add a small volume of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Sonicate the suspension in a bath sonicator for 15-30 minutes to reduce particle size and improve homogeneity. Monitor the temperature to avoid degradation of the compound.
-
Visually inspect the suspension for uniformity. It should appear as a fine, milky suspension.
-
-
Storage and Stability:
-
It is recommended to prepare the suspension fresh on the day of dosing.[2]
-
If short-term storage is necessary, store the suspension at 2-8°C and protect from light.
-
Before each administration, thoroughly vortex the suspension to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral gavage in mice, a common method for precise oral drug administration.[10]
Materials:
-
Prepared this compound suspension
-
Appropriately sized feeding needles for mice (e.g., 18-20 gauge, 1.5 inches with a rounded tip)[10]
-
Syringes (1 mL)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct dosing volume based on its body weight and the desired dose (e.g., mg/kg). The maximum recommended dosing volume for a mouse is 10 mL/kg.[10]
-
-
Gavage Technique:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the appropriate length of the feeding needle by holding it alongside the mouse from the tip of the nose to the last rib. Mark the needle to ensure it is not inserted too far.
-
With the mouse in an upright position, gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
Gently withdraw the feeding needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-dosing.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Indoximod signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: (Rac)-Indoximod in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Indoximod is an orally bioavailable small molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway, a critical metabolic checkpoint that promotes immune tolerance in the tumor microenvironment.[1][2] Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion by reactivating the master metabolic regulator mTORC1 and modulating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4][5] This multifaceted mechanism of action restores T-cell proliferation and function, and skews T-cell differentiation away from a regulatory phenotype towards an effector phenotype.[1][5] Preclinical and clinical studies have demonstrated the potential of Indoximod to enhance the efficacy of various cancer therapies, including radiation therapy, particularly in immunologically "cold" tumors.[3][5] This document provides a summary of key data and detailed protocols for preclinical studies investigating the combination of this compound and radiation therapy.
Data Presentation
Clinical Trial Data Summary
The combination of this compound with radiation therapy, often in conjunction with chemotherapy, has been investigated in several clinical trials, primarily focusing on pediatric and adult brain tumors. Below is a summary of key quantitative data from these studies.
| Trial Identifier | Patient Population | Treatment Regimen | Key Efficacy & Safety Data | Reference |
| NCT02502708 | Pediatric patients with recurrent brain tumors or newly diagnosed DIPG | Indoximod + Temozolomide and/or conformal radiation | - Recommended Phase 2 Dose (RP2D) of Indoximod: 19.2 mg/kg/dose twice daily.- Median Overall Survival (recurrent disease): 13.3 months.- Median Overall Survival (DIPG): 14.4 months.- Well-tolerated with manageable adverse events. | [6] |
| NCT02052648 | Adult patients with temozolomide-refractory primary malignant brain tumors | Dose escalation of Indoximod (600, 1000, or 1200 mg twice daily) + Temozolomide. Some patients received subsequent radiation. | - No dose-limiting toxicity was encountered with Indoximod.- The combination was well-tolerated. | [3] |
| Phase 1 Trial (DIPG) | Pediatric patients with newly diagnosed DIPG | Indoximod (38.4 mg/kg/day divided BID) + conformal radiation therapy (54 Gy) followed by Indoximod + Temozolomide | - All patients showed initial symptomatic improvement.- The combination was well-tolerated. | [7] |
Preclinical Study Data Summary
Preclinical studies have provided a strong rationale for combining Indoximod with radiation therapy. Below is a summary of illustrative quantitative data from a study using syngeneic mouse models.
| Study Model | Treatment Groups | Key Findings | Reference |
| Syngeneic Mouse Models (B16-CD133 melanoma and 4T1 mammary adenocarcinoma) | - Hypofractionated Radiotherapy (hRT) + anti-PD-1- hRT + anti-PD-1 + Indoximod | - Triple therapy induced rapid and marked tumor regression compared to dual therapy.- Increased numbers and functionality of tumor-specific CD8+ T cells and NK cells. | [8] |
Signaling Pathways
The synergistic effect of this compound and radiation therapy is underpinned by their complementary mechanisms of action on the tumor and the immune system. Radiation induces immunogenic cell death, releasing tumor antigens and danger signals, while Indoximod reverses the immunosuppressive tumor microenvironment, allowing for a robust anti-tumor immune response.
References
- 1. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The indoleamine 2,3-dioxygenase pathway controls complement-dependent enhancement of chemo-radiation therapy against murine glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic in vitro analysis of therapy resistance in glioblastoma cell lines by integration of clonogenic survival data with multi-level molecular data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTIM-32. FIRST-IN-CHILDREN PHASE 1 TRIAL OF INDOXIMOD-BASED CHEMO-IMMUNOTHERAPY FOR PATIENTS WITH PEDIATRIC BRAIN TUMORS: ANALYSIS OF SAFETY, TOLERABILITY, AND 5-YEAR OUTCOME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMMU-25. RADIO-IMMUNOTHERAPY USING THE IDO PATHWAY INHIBITOR INDOXIMOD FOR CHILDREN WITH NEWLY-DIAGNOSED DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adding Indoximod to Hypofractionated Radiotherapy with Anti-PD-1 Checkpoint Blockade Enhances Early NK and CD8+ T-Cell-Dependent Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Cell Sequencing Analysis Following (Rac)-Indoximod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Indoximod is an orally administered immunomodulatory agent that functions as an inhibitor of the Indoleamine 2,3-dioxygenase (IDO) pathway.[1] Unlike direct enzymatic inhibitors of IDO1, Indoximod acts as a tryptophan mimetic. This action counteracts the immunosuppressive effects of tryptophan depletion within the tumor microenvironment by stimulating the mTORC1 signaling pathway.[2][3] Furthermore, Indoximod has been shown to modulate the Aryl Hydrocarbon Receptor (AhR) pathway, which influences T-cell differentiation.[4][5] Specifically, it promotes the development of pro-inflammatory Th17 cells while inhibiting the differentiation of immunosuppressive regulatory T cells (Tregs).[4][5][6]
Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful tool in drug development and immuno-oncology, enabling a high-resolution analysis of cellular heterogeneity and treatment-induced transcriptional changes.[7][8][9] This document provides detailed application notes and protocols for conducting single-cell sequencing analysis to elucidate the cellular and molecular effects of this compound treatment.
Key Biological Questions to Address with scRNA-seq
Single-cell analysis following Indoximod treatment can provide critical insights into its mechanism of action, including:
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Cell-type specific responses: Identifying which immune cell populations (e.g., T-cell subsets, dendritic cells, myeloid cells) are most affected by Indoximod.
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Transcriptional reprogramming: Characterizing the changes in gene expression within specific cell types that underlie the drug's immunomodulatory effects.
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Pathway analysis: Confirming the engagement of the mTORC1 and AhR signaling pathways at the single-cell level.
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Biomarker discovery: Identifying potential predictive biomarkers of response or resistance to Indoximod therapy.
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Clonal T-cell dynamics: Assessing the impact of Indoximod on the expansion of specific T-cell clones.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative changes in key immune cell populations and gene expression signatures following successful this compound treatment, based on its known mechanism of action.
Table 1: Expected Changes in Immune Cell Proportions
| Cell Population | Expected Change Post-Indoximod | Rationale |
| CD8+ Effector T cells | Increase | Reversal of tryptophan-mediated suppression and mTORC1 activation promotes proliferation.[4][6] |
| Th17 cells | Increase | Modulation of the AhR pathway favors Th17 differentiation.[4][5][6] |
| Regulatory T cells (Tregs) | Decrease | Inhibition of FOXP3 transcription via AhR modulation.[4][5][6] |
| Dendritic Cells (activated) | Increase | Indoximod can downregulate IDO1 expression in dendritic cells, potentially leading to a more activated phenotype.[4][5][10] |
Table 2: Key Gene Signatures to Analyze
| Pathway/Process | Key Genes | Expected Regulation | Cell Type(s) |
| mTORC1 Signaling | RPS6, EIF4EBP1 | Upregulation | T cells |
| T-cell Activation | IFNG, GZMB, PRF1 | Upregulation | CD8+ T cells |
| Th17 Differentiation | RORC, IL17A, IL17F | Upregulation | CD4+ T cells |
| Treg Differentiation | FOXP3, IL2RA | Downregulation | CD4+ T cells |
| AhR Pathway | CYP1A1, AHRR | Modulation | T cells, Dendritic cells |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. 10x Genomics Single Cell: Principle,Workflow,Applications - CD Genomics [cd-genomics.com]
- 2. Single-cell RNA-seq workflow [bioconductor.org]
- 3. A step-by-step workflow for low-level analysis of... | F1000Research [f1000research.com]
- 4. GitHub - ktrns/scrnaseq: Workflow for single-cell RNA-seq analysis using Seurat [github.com]
- 5. researchgate.net [researchgate.net]
- 6. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From bench to bedside: single-cell analysis for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. mdpi.com [mdpi.com]
- 10. NewLink Genetics Describes the Differentiated Mechanism of Action of Indoximod in AACR Poster Presentation | Lumos Pharma [investors.linkp.com]
Troubleshooting & Optimization
improving the solubility of (Rac)-Indoximod for experiments
Welcome to the technical support center for (Rac)-Indoximod. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, a racemic mixture of 1-Methyl-DL-tryptophan, is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway.[1][2] Its poor aqueous solubility can present a significant hurdle in the preparation of stock solutions and experimental media, potentially impacting the accuracy and reproducibility of in vitro and in vivo studies.[3]
Q2: What are the general recommendations for dissolving this compound?
A2: Due to its hydrophobic nature, dissolving this compound typically requires the use of organic solvents or aqueous solutions with adjusted pH. Common practices include the use of Dimethyl Sulfoxide (DMSO) or a basic aqueous solution (e.g., 0.1 M NaOH).[1][2] The application of heat and sonication can further aid in dissolution.[1][4] It is recommended to prepare fresh solutions for experiments.[5]
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: For cell-based assays, a common method is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: Can I dissolve this compound directly in phosphate-buffered saline (PBS)?
A4: Direct dissolution of this compound in neutral PBS (pH 7.4) is challenging due to its low aqueous solubility. However, solubility in PBS can be achieved by adjusting the pH to the alkaline range (e.g., pH 10 with 1 M NaOH).[2]
Q5: How should I store stock solutions of this compound?
A5: Stock solutions prepared in an organic solvent should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] When stored at -80°C, the solution is typically stable for up to 6 months.[1] For solutions stored at -20°C, it is advisable to use them within one month.[1] Always protect the solutions from light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Increase the proportion of the organic solvent in the final solution (if experimentally permissible).- Warm the aqueous medium to 37°C before adding the DMSO stock solution.- Add the DMSO stock to the aqueous medium dropwise while vortexing to ensure rapid mixing.- Consider using a surfactant or co-solvent in your formulation. |
| Incomplete dissolution of the powder in the solvent. | Insufficient solvent volume or inadequate solubilization conditions. | - Increase the solvent volume to lower the concentration.- Apply gentle heating (e.g., 37°C or up to 60°C for short periods) and/or sonicate the solution.[1][4]- For DMSO, ensure it is of high purity and not hygroscopic, as water content can reduce solubility.[1] |
| Inconsistent experimental results. | Degradation of the compound or inaccurate concentration of the working solution. | - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by storing in aliquots.[1]- Ensure complete dissolution of the compound before preparing working solutions.- Protect stock solutions from light.[1] |
| Cell toxicity observed at higher concentrations. | Cytotoxic effects of the solvent (e.g., DMSO). | - Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).[6]- Perform a solvent toxicity control experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| 0.1 M NaOH | 10 | 45.82 | Requires sonication[1][4] |
| DMSO | 4.76 | 21.81 | Requires sonication, warming, and pH adjustment to 4 with HCl, and heating to 60°C[1][4] |
| PBS (pH 10) | 1 | 4.58 | Requires pH adjustment with 1 M NaOH[2] |
| Water | 2.5 | 11.45 | No specific conditions mentioned |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder (MW: 218.25 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
-
Vortex mixer
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Water bath or heat block
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Sonicator
Procedure:
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Weigh out 2.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the mixture vigorously for 1-2 minutes.
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If the powder is not fully dissolved, place the tube in a water bath or on a heat block set to 37-60°C for 10-15 minutes. Intermittently vortex the solution.
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For complete dissolution, sonicate the tube for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
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Store the aliquots at -20°C or -80°C.
Mandatory Visualization
Caption: Experimental workflow for dissolving this compound.
Caption: Simplified signaling pathway of Indoximod's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: (Rac)-Indoximod In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists utilizing (Rac)-Indoximod in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally administered immunomodulator that targets the Indoleamine 2,3-dioxygenase (IDO) pathway.[1] Unlike direct enzymatic inhibitors, Indoximod does not bind to the IDO1 enzyme. Instead, it acts as a tryptophan mimetic.[1] In the tumor microenvironment, the IDO pathway depletes tryptophan, which suppresses T-cell proliferation. Indoximod counteracts this by providing a tryptophan-sufficiency signal that reactivates the mTORC1 pathway in T-cells, restoring their proliferative capacity.[2] It also modulates the Aryl Hydrocarbon Receptor (AhR), which can influence T-cell differentiation, favoring helper T-cells over regulatory T-cells.[3]
Q2: What is the recommended route of administration for in vivo studies?
A2: For preclinical studies in rodent models, the most common and recommended route of administration is oral gavage (p.o.).[4] This method allows for precise dose delivery.
Q3: Is this compound soluble in water or DMSO for in vivo use?
A3: this compound has poor solubility in aqueous solutions and DMSO alone, which makes direct use of these solvents for in vivo administration challenging.[4] It is recommended to prepare a suspension or solution using a combination of solubilizing agents.
Q4: What are the typical doses used in mouse tumor models?
A4: Dosing can vary depending on the tumor model and combination therapy. Doses ranging from 200 mg/kg to 400 mg/kg administered orally have been reported in mouse models of melanoma and breast cancer.[4][5] In some immunotherapy combination studies, escalating doses starting from 250 mg/kg twice daily (BID) by oral gavage have been used.[2] A pediatric clinical trial determined a recommended dose of 19.2 mg/kg/dose twice daily, which may provide a reference for lower-dose studies.[6]
Q5: What are the expected adverse effects in animal models?
A5: In human clinical trials, Indoximod is generally well-tolerated, with most adverse events being grade 1 or 2.[1][7] Common events include fatigue, anemia, and nausea.[1] Serious adverse events are rare, though hypophysitis (inflammation of the pituitary gland) has been observed in patients previously treated with checkpoint inhibitors.[1][8] Specific toxicity studies in rodents are not extensively detailed in the provided literature, but the general clinical safety profile suggests a low risk of severe toxicity at therapeutic doses. Researchers should still perform diligent animal monitoring for signs of distress, weight loss, or behavioral changes.[9][10]
Troubleshooting Guide
Issue 1: My this compound formulation is precipitating.
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Cause: this compound has low aqueous solubility. The chosen vehicle may not be adequate, or the preparation method may need optimization.
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Solution:
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Use a validated multi-component vehicle: A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline or water.[4] Ensure all components are fully dissolved before adding the next.
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Sonication and Warming: Gently warm the solution and use an ultrasonic bath to aid dissolution. However, be cautious of temperature-induced degradation.
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pH Adjustment: Some protocols for other poorly soluble drugs suggest adjusting the pH. For oral administration, a pH range of 3.0 to 8.0 is generally tolerated by mice, though a neutral pH (7.2-7.4) is ideal to prevent tissue irritation.[7]
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Prepare Fresh: Due to potential stability issues, it is highly recommended to prepare the formulation fresh before each administration.
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Issue 2: Animals are showing signs of stress or injury after oral gavage.
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Cause: Oral gavage can be a stressful procedure and, if performed incorrectly, can cause esophageal trauma, aspiration, or other injuries.[9] Animal resistance can lead to complications.[9]
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Solution:
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Proper Technique: Ensure personnel are properly trained in oral gavage techniques. Use a correctly sized, flexible gavage needle with a ball tip to minimize trauma.[10]
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Sucrose Pre-coating: A validated technique to reduce stress is to pre-coat the gavage needle with a sucrose solution. This has been shown to pacify mice, reduce stress-related behaviors, and lower plasma corticosterone levels.[9]
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Anesthesia: For serial or difficult administrations, the use of brief isoflurane anesthesia can reduce animal stress and the risk of procedural complications like incomplete retention of the dose.[10]
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Vehicle Viscosity: If using a suspension (e.g., with methylcellulose), ensure the viscosity is appropriate. A solution that is too thick can be difficult to administer and may cause distress. A 0.5% methylcellulose or carboxymethylcellulose (CMC) solution is a common choice.[7][11]
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Issue 3: I am not observing the expected therapeutic effect.
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Cause: This could be due to suboptimal dosage, poor bioavailability from an inadequate formulation, or issues with the dosing schedule.
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Solution:
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Dose Optimization: The effective dose can be highly model-dependent. Consider performing a dose-escalation study to determine the optimal therapeutic dose for your specific tumor model.
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Verify Formulation: Ensure your formulation leads to a homogenous and stable suspension or solution. Inconsistent formulation can lead to variable dosing.
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Check Dosing Frequency: The pharmacokinetic profile of Indoximod should guide the dosing schedule. While human data shows a half-life of about 10.5 hours, this may differ in mice.[8] Twice-daily (BID) dosing is common in preclinical studies to maintain adequate plasma concentrations.[2]
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Combination Therapy: Indoximod has shown the most striking therapeutic effects when used in combination with other treatments like chemotherapy or immune checkpoint inhibitors, rather than as a monotherapy.[12]
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Quantitative Data
Table 1: Preclinical Dosing of this compound in Mouse Models
| Tumor Model | Mouse Strain | Dosage | Administration Route | Frequency | Combination Agent(s) | Reference |
| Melanoma (B16F10) | C57BL/6 | Escalating doses | Oral Gavage | Twice Daily (BID) | Adoptive T-cell transfer, gp100/CpG vaccine | [2][3] |
| Breast Cancer (4T1) | BALB/c | 400 mg/kg | Oral (p.o.) | Not specified | Chemotherapy | [4] |
| Melanoma | Not specified | 400 mg/kg | Oral (p.o.) | Not specified | Chemotherapy | [4] |
| LLC Allograft | C57BL/6 | 200 mg/kg | Not specified | Not specified | Not applicable | Not specified in snippet |
Table 2: Pharmacokinetic Parameters of Indoximod
| Species | Dose | Administration | Cmax | Tmax | Half-life (t½) | Reference |
| Human | 2000 mg | Oral, Twice Daily | ~12 µM | 2.9 hours | 10.5 hours | [1] |
| Mouse | 143-287 µmol/kg | Oral | - | - | - | [13] |
| Mouse (Pediatric Equivalent) | 19.2 mg/kg | Oral, Twice Daily | 15 ± 5 µM | - | - | [6] |
Note: Mouse pharmacokinetic data is limited. One study compared Indoximod to its prodrug NLG802, showing that the prodrug achieved 2- to 4-fold higher Cmax values for Indoximod compared to direct administration of equivalent molar doses.[13]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is adapted from a commercially available formulation for poorly soluble compounds.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween 80 (Polysorbate 80)
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Sterile deionized water (ddH₂O) or saline
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator bath
Procedure:
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Calculate Required Quantities: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the target dose (e.g., 200 mg/kg), and the dosing volume (typically 0.1 mL per 10g of body weight, or 10 mL/kg). For a final concentration of 20 mg/mL to deliver a 200 mg/kg dose in a 10 mL/kg volume:
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This compound: 20 mg per mL of final solution
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DMSO: 5% of final volume (50 µL per mL)
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PEG300: 30% of final volume (300 µL per mL)
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Tween 80: 5% of final volume (50 µL per mL)
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ddH₂O or Saline: 60% of final volume (600 µL per mL)
-
-
Initial Dissolution: Weigh the required amount of this compound powder and place it in a sterile tube. Add the calculated volume of DMSO. Vortex thoroughly until the powder is completely dissolved. This creates a concentrated stock.
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Add Co-solvents: To the DMSO-Indoximod solution, add the calculated volume of PEG300. Vortex until the solution is clear and homogenous.
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Add Surfactant: Add the calculated volume of Tween 80 to the mixture. Vortex again until the solution is clear and homogenous.
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Final Dilution: Slowly add the ddH₂O or saline to the mixture while vortexing to reach the final desired volume. The final solution should be a clear solution or a fine, homogenous suspension.
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Final Mixing: Briefly sonicate the final solution if necessary to ensure homogeneity, but avoid overheating.
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Administration: Use the prepared solution for oral gavage immediately. Due to the complex nature of the vehicle, the solution should be prepared fresh for each dosing session.
Visualizations
Indoximod Signaling Pathway
Caption: Indoximod mechanism in the tumor microenvironment.
Experimental Workflow for In Vivo Study
Caption: Workflow for this compound oral gavage study.
References
- 1. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
stability of (Rac)-Indoximod in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of (Rac)-Indoximod in various solvents. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic compound with limited solubility in common laboratory solvents. Based on supplier information, the solubility varies significantly. For optimal results, consider the following:
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Aqueous Buffers: Generally, this compound is poorly soluble in neutral aqueous buffers like PBS. Solubility can be increased by adjusting the pH. For instance, solubility is reported to be higher in acidic water (pH 2, adjusted with HCl) and basic solutions (0.1M NaOH or 0.5M NaOH).
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Organic Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. However, the solubility of Indoximod in DMSO is limited and can be significantly impacted by the presence of moisture. It is crucial to use fresh, anhydrous DMSO. Warming and sonication may be required to achieve dissolution. Indoximod is reported to be insoluble or poorly soluble in ethanol.
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Other Solvents: A 5% trifluoroacetic acid (TFA) solution has also been reported as a solvent for Indoximod.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: Due to the limited and moisture-sensitive solubility of this compound in DMSO, it is recommended to use fresh, anhydrous DMSO. To aid dissolution, you may need to gently warm the solution (e.g., at 37°C for 10 minutes) and/or use an ultrasonic bath. Be aware that even with these measures, the maximum concentration achievable in DMSO is relatively low.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintain the integrity of this compound.
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Powder: The solid form should be stored at -20°C for long-term stability, with suppliers indicating it can be stable for up to 3 years under these conditions.
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Stock Solutions: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep these aliquots at -80°C, where they may be stable for up to one year. For shorter periods, storage at -20°C for up to one month is also suggested.
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media has not been extensively reported in publicly available literature. It is generally not advisable to store drugs in media, especially if it contains serum, as interactions with media components can lead to degradation. For cell-based assays, it is best practice to prepare fresh dilutions of the Indoximod stock solution in your cell culture medium immediately before use.
Troubleshooting Guide
Problem: My this compound is not dissolving in DMSO.
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Possible Cause: The DMSO may have absorbed moisture, which significantly reduces the solubility of Indoximod.
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Solution: Use a fresh, unopened bottle of anhydrous DMSO. Ensure your glassware is completely dry. Gentle warming (to 37°C) and sonication can also aid in dissolution.
Problem: I am seeing precipitate in my stock solution after storage.
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Possible Cause: The concentration of your stock solution may be too high, leading to precipitation upon cooling or freezing. Alternatively, the solvent may have evaporated slightly, increasing the concentration.
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Solution: Try preparing a more dilute stock solution. Ensure your storage vials are sealed tightly to prevent solvent evaporation. Before use, allow the vial to come to room temperature and vortex thoroughly to see if the precipitate redissolves.
Problem: I am concerned about the stability of my Indoximod solution during a long-term experiment.
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Possible Cause: this compound may degrade over time in solution, especially at room temperature or in aqueous buffers.
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Solution: For critical long-term experiments, it is advisable to perform a stability study under your specific experimental conditions. This can be done by preparing the solution and analyzing its purity at different time points using a stability-indicating HPLC method (see Experimental Protocols section). If degradation is observed, you may need to prepare fresh solutions more frequently.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Remarks |
| DMSO | ~0.55 - 1 mg/mL | Solubility is highly dependent on the purity and water content of the DMSO. Warming and sonication may be necessary. |
| Water | Insoluble | Solubility can be increased to ~5 mg/mL by adjusting the pH to 2 with HCl and using sonication. |
| Ethanol | Insoluble | Not a recommended solvent for preparing stock solutions. |
| 0.1 M NaOH | ~11 mg/mL | A viable option for preparing aqueous stock solutions. |
| 0.5 M NaOH | ~66.67 mg/mL | Higher concentration can be achieved with sonication. |
| 5% TFA | ~3.02 mg/mL | An alternative acidic solvent system. |
Note: The solubility values are compiled from various supplier datasheets and may vary between batches.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound. It is based on typical parameters for stability-indicating assays and should be optimized and validated for your specific instrumentation and experimental needs.
1. Objective: To quantify the concentration of this compound and separate it from its potential degradation products.
2. Materials:
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This compound reference standard
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HPLC-grade acetonitrile
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HPLC-grade methanol
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Ammonium acetate
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HPLC-grade water
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Forced degradation reagents: 1N HCl, 1N NaOH, 30% H₂O₂
3. Instrumentation:
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HPLC system with a UV detector (e.g., photodiode array detector)
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
4. Chromatographic Conditions (Example):
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Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium acetate (e.g., in a ratio of 55:5:40, v/v/v).
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Flow Rate: 1.0 mL/min
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Column Temperature: 40°C
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Detection Wavelength: 275 nm
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Injection Volume: 20 µL
5. Standard and Sample Preparation:
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Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a compatible organic solvent) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.
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Sample Solution: Prepare your experimental samples of this compound in the solvent and at the concentration you wish to test for stability.
6. Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," perform forced degradation studies:
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Acidic Hydrolysis: Mix the Indoximod stock solution with 1N HCl and heat (e.g., at 80°C for a specified time). Neutralize with 1N NaOH before injection.
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Basic Hydrolysis: Mix the Indoximod stock solution with 1N NaOH and heat. Neutralize with 1N HCl before injection.
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Oxidative Degradation: Treat the Indoximod stock solution with 30% H₂O₂ at room temperature.
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Thermal Degradation: Expose the solid Indoximod powder to dry heat (e.g., 105°C). Dissolve in a suitable solvent before injection.
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Photolytic Degradation: Expose a solution of Indoximod to UV light (e.g., 254 nm) for a specified duration.
7. Analysis: Inject the standard and sample solutions into the HPLC system. The method should be able to separate the intact Indoximod peak from any peaks corresponding to degradation products. The peak purity of Indoximod should be assessed using a photodiode array detector.
8. Data Interpretation: Calculate the percentage of this compound remaining in your stability samples at each time point by comparing the peak area to that of a freshly prepared standard of the same concentration.
Visualizations
troubleshooting inconsistent results in (Rac)-Indoximod assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for (Rac)-Indoximod assays. The following information is designed to address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other IDO1 inhibitors?
This compound, a racemic mixture of 1-methyl-D-tryptophan and 1-methyl-L-tryptophan, is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway.[1][2] Unlike direct enzymatic inhibitors such as epacadostat, Indoximod (the D-isomer, which is the clinically developed form) does not primarily act by binding to and blocking the IDO1 enzyme directly.[1][2][3] Instead, it functions downstream of IDO1.[1][4] Its mechanism involves acting as a tryptophan mimetic, which counters the effects of tryptophan depletion caused by IDO1 activity.[4][5] This action reactivates the mTORC1 signaling pathway, which is normally suppressed by low tryptophan levels, and modulates the Aryl Hydrocarbon Receptor (AhR) pathway.[1][4][5][6]
Q2: I am observing high variability in my cell-based assay results. What are the potential causes?
Inconsistent results in cell-based assays with Indoximod can stem from several factors:
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Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response. Ensure you are using cells within a consistent and low passage range.[7]
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Compound Solubility: Indoximod has poor solubility, which can lead to inconsistent concentrations in your assay medium.[8][9] It is crucial to ensure complete solubilization of the compound before adding it to your cells.
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Enantiomeric Purity: this compound is a mixture of D and L isomers. The D-isomer (indoximod) is significantly more effective in reversing T-cell suppression mediated by IDO-expressing dendritic cells than the L-isomer.[10][11] Ensure you are using the correct and consistent formulation for your experiments.
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Assay Readout Timing: The timing of your analysis can be critical. It is important to establish an optimal time point for measuring your desired endpoint, such as kynurenine production or T-cell proliferation.[7]
Q3: My Indoximod solution appears cloudy. How should I handle this?
A cloudy solution indicates that the compound has not fully dissolved. Indoximod is known to have poor solubility.[8][9] Using fresh, anhydrous DMSO is recommended for preparing stock solutions.[8] If you observe precipitation, gentle warming and vortexing may help. For aqueous solutions, adjusting the pH may be necessary.[11] It is critical to work with a clear solution to ensure an accurate and consistent final concentration in your assay.
Q4: How should I properly store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[10] Avoid repeated freeze-thaw cycles of stock solutions.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in kynurenine measurement | Non-enzymatic degradation of tryptophan. | Include a "no enzyme" or "no cell" control to determine the background level of kynurenine. Ensure proper sample handling and storage. |
| Contamination of reagents. | Use fresh, high-quality reagents. Test individual reagents for background fluorescence or absorbance. | |
| Low or no Indoximod activity | Incorrect isomer usage. | Verify that you are using the D-isomer (Indoximod) or be aware of the properties of the racemic mixture. The L-isomer is a much less effective inhibitor.[10][11] |
| Compound degradation. | Ensure proper storage of the compound and its solutions.[8][10] Prepare fresh working solutions for each experiment. | |
| Insufficient IDO1 expression in the cellular model. | If using a cell-based assay, confirm IDO1 expression at the protein level. For many cell lines, stimulation with interferon-gamma (IFNγ) is required to induce IDO1 expression.[13] | |
| Inconsistent T-cell proliferation results | Suboptimal T-cell activation. | Ensure consistent and optimal stimulation of T-cells (e.g., with anti-CD3/CD28 beads). |
| Variability in IDO-expressing cell function. | Use a consistent source and passage number of IDO-expressing cells (e.g., dendritic cells, SKOV-3 cells).[13] Co-culture ratios should be optimized and kept constant. | |
| Cell toxicity observed at high Indoximod concentrations | Off-target effects or issues with solvent concentration. | Determine the maximum tolerated concentration of your vehicle (e.g., DMSO). Perform a dose-response curve to identify the optimal non-toxic concentration range for Indoximod. |
Experimental Protocols
IDO1 Activity Assay (Cell-Based)
This protocol is adapted for measuring IDO1 activity in a cellular context, for example, using SKOV-3 cells which can be induced to express high levels of IDO1.[13]
-
Cell Seeding: Plate SKOV-3 cells in a 96-well flat-bottom plate at a density of 1 x 104 cells/well in McCoy's 5a media with 10% FBS. Allow cells to attach overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFNγ to induce IDO1 expression. A typical concentration is 100 ng/mL. Incubate for 24-48 hours. Include a non-induced control (no IFNγ).
-
Compound Treatment: Prepare serial dilutions of this compound in the assay medium. Remove the IFNγ-containing medium and add the Indoximod dilutions to the cells. Also, include a vehicle control.
-
Tryptophan Addition: Add L-tryptophan to a final concentration of 100-400 µM to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Kynurenine Measurement:
-
Collect 140 µL of the cell supernatant.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[14]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
Measure the absorbance at 480 nm.[14] A standard curve of known kynurenine concentrations should be prepared to quantify the results.
-
T-cell Co-culture Assay
This assay assesses the ability of Indoximod to reverse IDO-mediated T-cell suppression.[8][13]
-
Preparation of IDO-expressing cells: Prepare IDO-expressing cells as described above (e.g., IFNγ-stimulated SKOV-3 cells or monocyte-derived dendritic cells).
-
T-cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).
-
Co-culture Setup:
-
Plate the IDO-expressing cells in a 96-well plate.
-
Add the isolated T-cells to the wells at an optimized ratio.
-
Add T-cell activators (e.g., anti-CD3/CD28 beads).
-
Add serial dilutions of this compound or vehicle control.
-
-
Incubation: Co-culture the cells for 72-96 hours at 37°C.
-
Proliferation Measurement: Measure T-cell proliferation using a standard method such as [3H]-thymidine incorporation, CFSE dilution assay, or a colorimetric assay (e.g., WST-1 or MTT).
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Ki (L-isomer) | 19 µM | Competitive inhibitor of purified IDO1 enzyme. | [10][11] |
| Ki (DL mixture) | 35 µM | Inhibition of purified IDO1 enzyme. | [11] |
| EC50 (T-cell proliferation) | 25.7 µM (95% CI: 13.5-36.9 µM) | Enhancement of T-cell proliferation in Trp-deficient media. | [6] |
| Clinical Dosing | Up to 2000 mg twice daily | Well-tolerated in a Phase I study in patients with advanced solid tumors. | [15][16] |
| Pharmacokinetics (2000 mg twice daily) | Cmax: ~12 µM, Tmax: 2.9 hours, Half-life: 10.5 hours | Human plasma pharmacokinetics. | [15] |
Visualizing Key Pathways and Workflows
Indoximod's Dual Mechanism of Action
Caption: Indoximod's mechanism of action.
General Experimental Workflow for Indoximod Assays
Caption: A typical workflow for in vitro Indoximod assays.
Troubleshooting Logic Flow for Inconsistent Results
Caption: A logical approach to troubleshooting assay variability.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase I study of indoximod in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining (Rac)-Indoximod Delivery to Tumor Sites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the targeted delivery of (Rac)-Indoximod.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the formulation, characterization, and in vivo testing of this compound delivery systems.
Q1: My this compound formulation shows poor water solubility, leading to precipitation during preparation. What are the recommended strategies to overcome this?
A1: Poor aqueous solubility is a well-documented challenge for Indoximod.[1][2] Consider the following approaches:
-
pH Adjustment: While Indoximod is an amino acid derivative, its solubility is limited. Carefully evaluate the pH of your buffers, as this can influence its ionization state and solubility.
-
Use of Co-solvents: Employing biocompatible co-solvents such as DMSO, ethanol, or PEG can enhance solubility. However, ensure the final concentration of the co-solvent is non-toxic for your intended application (in vitro or in vivo).
-
Nanoparticle Encapsulation: Encapsulating Indoximod within the hydrophobic core of nanoparticles, such as polymeric micelles or liposomes, is a highly effective strategy.[3][4] This approach physically separates the drug from the aqueous environment until its release at the target site.
-
Prodrug Synthesis: Converting Indoximod into a more soluble prodrug is a clinically relevant strategy.[1][5] For example, the prodrug NLG802 was developed to improve oral bioavailability.[5] Another approach involves conjugating Indoximod to a lipid, such as cholesterol, to facilitate its incorporation into liposomal bilayers.[6][7]
Q2: I'm observing significant batch-to-batch variability in the size and polydispersity index (PDI) of my Indoximod-loaded nanoparticles. What factors should I investigate?
A2: Consistency is crucial for reproducible results. High variability in nanoparticle size and PDI often points to issues in the formulation process. Investigate these factors:
-
Mixing and Homogenization: The rate of solvent addition, stirring speed, and sonication/homogenization parameters (power, duration, temperature) must be precisely controlled. Inconsistent energy input during nanoparticle self-assembly is a common cause of variability.
-
Solvent Ratios: The ratio of the organic solvent (dissolving the polymer and drug) to the aqueous phase can dramatically affect particle size. Ensure this ratio is kept constant across all batches.
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Component Concentrations: The concentrations of the polymer, lipid, and Indoximod can influence the final particle characteristics. Prepare stock solutions carefully and ensure accurate pipetting.
-
Temperature Control: The temperature at which the formulation is prepared can affect solvent evaporation rates and polymer/lipid chain mobility, thereby impacting self-assembly. Maintain a consistent temperature throughout the process.
Q3: The drug loading efficiency of Indoximod in my nanoparticles is lower than expected. How can I improve it?
A3: Low drug loading efficiency can compromise the therapeutic potential and lead to the administration of excessive carrier material. To improve loading:
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Optimize Drug-Carrier Interaction: The physicochemical properties of your carrier should be compatible with Indoximod. For hydrophobic polymers, ensure strong hydrophobic interactions. Consider polymers with aromatic groups that can engage in π-π stacking with the indole ring of Indoximod.
-
Adjust Drug-to-Carrier Ratio: Systematically vary the initial weight ratio of Indoximod to the polymer or lipid. An optimal ratio often exists beyond which the carrier becomes saturated and efficiency drops.
-
Modify the Formulation Process:
-
Slower Solvent Evaporation/Dialysis: A slower removal of the organic solvent can allow more time for the drug to be entrapped within the nanoparticle core, reducing its precipitation in the aqueous phase.
-
Change the Solvent System: The choice of organic solvent can affect how the drug and polymer interact during nanoparticle formation. Experiment with different biocompatible solvents (e.g., acetone, acetonitrile, THF).
-
Q4: My Indoximod formulation shows poor efficacy in my syngeneic mouse tumor model, despite promising in vitro results. What are the potential reasons and how can I troubleshoot this?
A4: A discrepancy between in vitro and in vivo results is a common hurdle in drug delivery. A systematic investigation is required.
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Pharmacokinetics and Bioavailability: Indoximod has inherently low bioavailability.[1] Your delivery system might not be improving its circulation time or tumor accumulation sufficiently.
-
Action: Conduct a pharmacokinetic study to measure the plasma concentration of Indoximod over time. Assess tumor accumulation by sacrificing a cohort of animals at different time points and measuring drug concentration in the tumor tissue.
-
-
Formulation Instability In Vivo: The formulation may be stable on the bench but could be destabilized by plasma proteins or other biological components, leading to premature drug release.
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Action: Incubate your nanoparticles in mouse serum and monitor their size, PDI, and drug release profile over time to assess stability.
-
-
Insufficient Target Engagement: The delivered dose might be insufficient to effectively inhibit the IDO pathway within the tumor microenvironment (TME). The IDO pathway's role is to create an immunosuppressive TME by depleting tryptophan and generating kynurenine, which suppresses T-cell function.[8][9][10]
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Action: Measure tryptophan and kynurenine levels in the plasma and tumor tissue of treated animals. A successful treatment should lead to a restored tryptophan/kynurenine ratio in the TME.
-
-
Tumor Model Characteristics: The chosen tumor model may not be immunogenic enough or may not rely heavily on the IDO pathway for immune evasion.
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Action: Confirm IDO1 expression in your tumor cells or in the infiltrating immune cells within the TME via IHC or Western blot. Consider a different tumor model known to be responsive to IDO pathway inhibition.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on different this compound delivery strategies.
Table 1: Pharmacokinetic Comparison of this compound and its Prodrug NLG802 in Cynomolgus Monkeys
| Compound | Dose (molar equivalent) | Bioavailability Increase | Cmax Increase | AUC Increase | Reference |
| Indoximod | Reference | - | - | - | [5] |
| NLG802 | Equivalent to Indoximod | > 5-fold | 3.6 - 6.1 fold | 2.9 - 5.2 fold | [5] |
Table 2: Characteristics of Nanoparticle-Based Indoximod Delivery Systems
| Delivery System | Co-delivered Drug | Particle Size (nm) | Key In Vivo Finding | Animal Model | Reference |
| Polymeric Prodrug Micelles | Doxorubicin | ~100 nm | Significantly improved tumor regression compared to controls. | 4T1 Breast Cancer | [2][3] |
| Liposomes with Cholesterol-IND | Mitoxantrone | ~110-120 nm | Augmented immunotherapy response and extended animal survival. | CT26 Colon Cancer | [6][7] |
| Self-Assembling Prodrug | None | ~80 nm | Enhanced immune modulatory activity. | Not Specified | [11] |
Experimental Protocols
Protocol 1: Preparation of Indoximod Prodrug-Loaded Liposomes
This protocol is a generalized method based on the strategy of incorporating a lipid-conjugated Indoximod prodrug into the liposomal bilayer for co-delivery with a chemotherapeutic agent.[6][7]
Materials:
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Cholesterol-conjugated Indoximod (IND-Chol)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
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Cholesterol
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DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
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Chemotherapeutic agent (e.g., Mitoxantrone)
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Chloroform
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Ammonium sulfate buffer (300 mM, pH 7.4)
-
HEPES-buffered saline (HBS, pH 7.4)
-
Polycarbonate membranes (100 nm pore size)
-
Mini-extruder device
Methodology:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, DSPE-PEG2000, and IND-Chol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 3:1:0.05:0.5).
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with 300 mM ammonium sulfate buffer by vortexing at a temperature above the lipid transition temperature (~65°C).
-
-
Extrusion:
-
Assemble the mini-extruder with 100 nm polycarbonate membranes.
-
Equilibrate the extruder to ~65°C.
-
Pass the hydrated lipid solution through the extruder 11-21 times to form unilamellar vesicles of a consistent size.
-
-
Remote Loading of Chemotherapy:
-
Remove the external ammonium sulfate buffer by dialyzing the liposome solution against HBS. This creates an ammonium sulfate gradient across the liposomal membrane.
-
Incubate the purified liposomes with the chemotherapeutic agent (e.g., Mitoxantrone) at 60°C for 30 minutes. The drug will be actively transported into the liposomes and precipitate in the core.
-
-
Purification and Characterization:
-
Remove any unencapsulated drug using a size-exclusion chromatography column.
-
Characterize the final formulation for particle size and zeta potential (using DLS), drug loading, and encapsulation efficiency (using HPLC or fluorescence spectroscopy).
-
Protocol 2: In Vivo Efficacy Assessment in a Syngeneic Mouse Model
This protocol provides a general workflow for evaluating the antitumor efficacy of an Indoximod formulation.[10][12]
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice (depending on tumor cell line)
-
Syngeneic tumor cells (e.g., CT26, B16-F10, 4T1)
-
Indoximod formulation and corresponding vehicle control
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 106 cells in 100 µL PBS) into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Free Indoximod, Indoximod Formulation). A typical group size is 5-10 mice.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Drug Administration:
-
Administer the treatments according to the planned schedule. The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the formulation being tested.
-
For example, administer the formulation via tail vein injection every three days for a total of five doses.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weight every 2-3 days.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include overall survival. Mice should be euthanized when tumors reach a predetermined maximum size (e.g., 1500 mm³) or if they show signs of significant morbidity (e.g., >20% weight loss).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Visualizations
Signaling Pathway: IDO1-Mediated Immune Suppression
Caption: IDO1 pathway role in tumor immune evasion and Indoximod's mechanism of action.
Experimental Workflow: Nanoparticle Delivery System Development
Caption: A typical experimental workflow for developing an Indoximod delivery system.
Troubleshooting Guide: Low In Vivo Efficacy
Caption: A decision tree to troubleshoot poor in vivo efficacy of Indoximod formulations.
References
- 1. Dual Functional Immunostimulatory Polymeric Prodrug Carrier with Pendent Indoximod for Enhanced Cancer Immunochemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual functional immunostimulatory polymeric prodrug carrier with pendent indoximod for enhanced cancer immunochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymeric indoximod based prodrug nanoparticles with doxorubicin entrapment for inducing immunogenic cell death and improving the immunotherapy of breast cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Researchers use nanotechnology to deliver highly toxic drug safely to tumors | Drug Discovery News [drugdiscoverynews.com]
- 5. Discovery of indoximod prodrugs and characterization of clinical candidate NLG802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal Delivery of Mitoxantrone and a Cholesteryl Indoximod Prodrug Provides Effective Chemo-Immunotherapy in Multiple Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Delivery of Mitoxantrone and a Cholesteryl Indoximod Prodrug Provides Effective Chemo-immunotherapy in Multiple Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
addressing off-target effects of (Rac)-Indoximod
Welcome to the technical support center for (Rac)-Indoximod. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the unique mechanism of action and potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is this compound a direct inhibitor of the IDO1 enzyme?
A1: No, this compound is not a direct enzymatic inhibitor of IDO1.[1][2][3][4] Unlike competitive inhibitors that bind to the active site of the enzyme, Indoximod acts downstream of IDO1.[1][2][5] It functions as a tryptophan mimetic to counteract the effects of tryptophan depletion caused by IDO1 or TDO activity.[1][2][5][6]
Q2: What is the primary mechanism of action of this compound?
A2: The primary mechanism of action of this compound is the reactivation of the mTORC1 signaling pathway in T cells, which becomes suppressed under conditions of low tryptophan.[5][7][8] By acting as a tryptophan mimetic, Indoximod creates a tryptophan sufficiency signal, leading to the reactivation of mTORC1 and subsequent effects on T cell proliferation and differentiation.[5][7][8]
Q3: What are the known "off-target" effects of this compound?
A3: this compound has several well-documented effects that are independent of direct IDO1 enzymatic inhibition. These include:
-
Modulation of the Aryl Hydrocarbon Receptor (AhR): Indoximod can activate AhR-dependent transcriptional activity, which influences the differentiation of CD4+ T cells.[7][9] It promotes the differentiation of Th17 cells while inhibiting the development of regulatory T cells (Tregs).[7][8]
-
Downregulation of IDO1 Protein Expression: In dendritic cells, Indoximod can downregulate the expression of the IDO1 protein itself through an AhR-dependent mechanism.[7][10]
-
Direct Effects on T cells: Indoximod can directly stimulate T cell proliferation through mTORC1 reactivation, even in the absence of IDO or TDO activity.[7][8]
Q4: Why am I not observing a decrease in kynurenine levels in my cell-based assay after treatment with this compound?
A4: You are not observing a decrease in kynurenine levels because this compound does not directly inhibit the enzymatic activity of IDO1.[7] Kynurenine is a downstream metabolite of tryptophan catabolism by IDO1. Since Indoximod does not block this enzymatic conversion, you should not expect to see a reduction in kynurenine production in a direct enzymatic assay. Instead, Indoximod mitigates the immunosuppressive effects of tryptophan depletion and kynurenine signaling.[1][2][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected changes in T cell differentiation (e.g., increased Th17, decreased Treg) independent of IDO1 activity. | This is a known off-target effect of Indoximod mediated by the Aryl Hydrocarbon Receptor (AhR).[7][9] | To confirm this, use an AhR inhibitor (e.g., GNF351 or CH223191) in parallel with your Indoximod treatment.[7] A reversal of the observed phenotype in the presence of the AhR inhibitor would indicate an AhR-mediated effect. |
| No effect on T cell proliferation in a tryptophan-replete medium. | The primary mechanism of Indoximod is to counteract the effects of tryptophan depletion.[7][8] In a medium with sufficient tryptophan, the mTORC1 pathway is not suppressed, and thus the effect of Indoximod will be minimal. | Ensure your experimental setup mimics the tryptophan-depleted microenvironment created by IDO/TDO activity. This can be achieved by using a low-tryptophan medium or by co-culturing with IDO1-expressing cells. |
| Variability in experimental results between different cell types. | The expression and activity of the AhR and components of the mTORC1 pathway can vary significantly between different cell types, leading to differential responses to Indoximod. | Characterize the expression of AhR and key mTORC1 pathway proteins in your cell lines of interest. This will help in interpreting the variability in your results. |
| Observed downregulation of IDO1 protein expression. | This is an expected effect of Indoximod in certain immune cells like dendritic cells, and it is mediated through AhR signaling.[7][10] | To investigate this further, you can perform a time-course experiment to measure IDO1 mRNA and protein levels following Indoximod treatment. Co-treatment with an AhR inhibitor can be used to confirm the dependency on this pathway. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Effects
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 for mTORC1 reactivation | ~70 nM | Cells under IDO/TDO-mediated tryptophan depletion | [1] |
| Concentration for AhR-dependent gene transcription modulation | 100 µM | Human CD4+ T cells | [7] |
| Concentration for IDO1 protein downregulation | ~20 µM | Dendritic cells | [10][11] |
| Ki for IDO1 enzymatic activity (L-isomer) | 19 µM | Cell-free recombinant IDO1 enzyme | [7] |
| Ki for IDO1 enzymatic activity (D-isomer/indoximod) | Does not bind or inhibit | Purified IDO1 enzyme | [1][2] |
Key Experimental Protocols
Protocol 1: Assessing AhR-Mediated Effects on T Cell Differentiation
-
Cell Culture: Isolate human CD4+ T cells and stimulate them with anti-CD3/CD28 antibodies to induce differentiation.
-
Treatment: Culture the stimulated T cells in the presence of:
-
Vehicle control
-
This compound (e.g., 100 µM)
-
An AhR inhibitor (e.g., CH223191 at 10 µM)
-
This compound (100 µM) + AhR inhibitor (10 µM)
-
-
Incubation: Incubate the cells for 4-5 days.
-
Analysis:
-
Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of RORC (Th17 marker) and FOXP3 (Treg marker).[7]
-
Flow Cytometry: Stain the cells for intracellular FoxP3 and IL-17 to determine the percentage of Treg and Th17 cells.
-
Protocol 2: Evaluating mTORC1 Reactivation in T Cells
-
Cell Culture: Culture primary human T cells in a tryptophan-deficient medium overnight to suppress mTORC1 activity.
-
Treatment: Treat the T cells with:
-
Vehicle control
-
This compound (e.g., 100 µM)
-
L-Tryptophan (positive control)
-
-
Incubation: Incubate for a short period (e.g., 2-4 hours).
-
Analysis:
-
Western Blot: Lyse the cells and perform a Western blot to detect the phosphorylation of S6 Kinase (pS6K), a downstream target of mTORC1. An increase in pS6K indicates mTORC1 reactivation.[7]
-
Visualizations
Caption: Signaling pathway of this compound's off-target effects.
Caption: Workflow to dissect AhR-mediated effects of Indoximod.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. What is Indoximod used for? [synapse.patsnap.com]
- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. eurekalert.org [eurekalert.org]
- 11. oncotarget.com [oncotarget.com]
Technical Support Center: Enhancing the Therapeutic Window of (Rac)-Indoximod
Welcome to the technical support center for (Rac)-Indoximod. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you enhance the therapeutic window of this indoleamine 2,3-dioxygenase (IDO) pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the IDO pathway. However, it is not a direct competitive inhibitor of the IDO1 enzyme.[1][2] Instead, it acts as a tryptophan mimetic, countering the downstream effects of IDO-mediated tryptophan depletion.[3] Its primary mechanisms include the reactivation of the mammalian target of rapamycin (mTORC1) signaling pathway, which is suppressed in low tryptophan conditions, and modulation of the aryl hydrocarbon receptor (AhR) signaling pathway.[3][4][5][6]
Q2: How does this compound differ from its D- and L-isomers?
A2: this compound is a racemic mixture of D- and L-isomers (1-methyl-DL-tryptophan). The D-isomer, also known as Indoximod, is considered the more active component in vivo and is what has been advanced into clinical trials.[1] While the L-isomer can act as a weak competitive inhibitor of the IDO1 enzyme, the D-isomer does not directly inhibit the enzyme but is more effective at reversing T-cell suppression mediated by IDO-expressing dendritic cells.[3]
Q3: What are the key signaling pathways modulated by this compound?
A3: The two primary signaling pathways modulated by this compound are the mTORC1 and AhR pathways. By acting as a tryptophan mimetic, it provides a "tryptophan sufficiency" signal that leads to the activation of mTORC1, promoting T-cell proliferation and function.[3][4] Additionally, it modulates AhR signaling, which can influence the differentiation of T-cells, favoring the development of pro-inflammatory Th17 cells over immunosuppressive regulatory T-cells (Tregs).[4][5][6]
Q4: Why is enhancing the therapeutic window of this compound important?
A4: Enhancing the therapeutic window aims to maximize the anti-tumor efficacy of this compound while minimizing potential toxicities. This is often achieved through combination therapies, where this compound can synergize with other agents like chemotherapy or immune checkpoint inhibitors to improve tumor cell killing and overcome resistance mechanisms, potentially allowing for lower, less toxic doses of the combination partners.[1][7][8]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder.
-
Question: I am having trouble dissolving my this compound powder. What is the recommended procedure?
-
Answer: this compound can be challenging to dissolve. For in vitro experiments, it is recommended to first attempt dissolution in a small amount of 0.1 M NaOH, followed by neutralization with HCl. The use of an ultrasonic bath and gentle warming (e.g., 37°C) can aid dissolution. For in vivo studies, specific formulation protocols may be required. Always prepare fresh solutions and use them promptly.
Issue 2: Inconsistent results in T-cell proliferation assays.
-
Question: My T-cell proliferation results with this compound are variable between experiments. What could be the cause?
-
Answer: Inconsistencies can arise from several factors:
-
Cell Density: Ensure you are using a consistent and optimal cell density for your specific T-cell and target cell co-culture.
-
Reagent Quality: Use freshly prepared this compound solutions for each experiment. The potency of stock solutions can degrade over time, even when frozen.
-
Assay Duration: The timing of this compound addition and the overall length of the proliferation assay can significantly impact the results. It is advisable to perform a time-course experiment to determine the optimal endpoint.
-
Activation Method: The method of T-cell activation (e.g., anti-CD3/CD28 beads, specific antigen) can influence the outcome. Ensure this is consistent across experiments.
-
Issue 3: Unexpected or off-target effects observed in cell culture.
-
Question: I am observing effects in my cell cultures that are not consistent with the known mechanism of this compound. What should I consider?
-
Answer: While this compound's primary targets are the mTORC1 and AhR pathways in the context of tryptophan depletion, off-target effects can occur, particularly at high concentrations.[2] Consider the following:
-
Concentration: Are you using a concentration that is significantly higher than the reported effective concentrations in similar assays? Perform a dose-response curve to identify the optimal concentration range.
-
Cell Line Specificity: The metabolic state and expression of IDO and other tryptophan-catabolizing enzymes in your specific cell line can influence the response to this compound.
-
Purity of Compound: Ensure the purity of your this compound compound. Impurities could contribute to unexpected biological activities.
-
Issue 4: Difficulty interpreting Western blot results for mTOR pathway activation.
-
Question: I am not seeing a clear increase in phosphorylated S6K1 or 4E-BP1 after treatment with this compound. How can I troubleshoot this?
-
Answer:
-
Stimulation Conditions: The effect of this compound on mTORC1 is most pronounced under conditions of tryptophan depletion. Ensure your experimental setup mimics an IDO-active environment (e.g., by using IFN-γ to induce IDO1 expression in target cells or by using tryptophan-deficient media).
-
Antibody Quality: Use validated phospho-specific antibodies. It is crucial to also probe for the total protein to normalize the phosphorylated signal.
-
Loading Controls: Use a reliable loading control. Be aware that the expression of some housekeeping proteins can be affected by experimental conditions. Total protein staining can be a more accurate normalization method.[9]
-
Timing: The phosphorylation of mTORC1 substrates can be transient. Perform a time-course experiment to capture the peak of activation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | Endpoint | Value (approx.) | Reference |
| T-cell Proliferation Rescue | IDO+ Dendritic Cell Co-culture | EC50 | 40 µM | [4] |
| IDO1 Protein Downregulation | Human moDC | EC50 | 20 µM | [4] |
Table 2: Pharmacokinetic Parameters of Indoximod (D-isomer) in Humans
| Parameter | Value (at 2000 mg twice daily) | Reference |
| Cmax | ~12 µM | [3] |
| Tmax | 2.9 hours | [3] |
| Half-life | 10.5 hours | [3] |
Table 3: Preclinical Pharmacokinetics of Indoximod in Mice
| Route of Administration | Dose | Cmax (approx.) | AUC (0-24h) (approx.) | Reference |
| Oral (as Indoximod) | 143 µmol/kg | ~2-fold lower than NLG802 | ~3-fold lower than NLG802 | [10] |
| Oral (as NLG802 prodrug) | 143 µmol/kg (molar equivalent) | >5-fold higher than Indoximod | >5-fold higher than Indoximod | [10] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Rescue Assay
This protocol is designed to assess the ability of this compound to rescue T-cell proliferation from IDO-mediated suppression.
-
Materials:
-
Target cells capable of expressing IDO1 (e.g., SKOV-3, or IFN-γ treated dendritic cells)
-
Human or mouse T-cells
-
Complete RPMI-1640 media
-
Recombinant human or mouse IFN-γ
-
This compound
-
T-cell proliferation dye (e.g., CFSE, CellTrace™ Violet)
-
Anti-CD3/CD28 activation beads or antibodies
-
96-well flat-bottom plates
-
-
Procedure:
-
Day 1: Plate Target Cells: Seed target cells in a 96-well plate at a density that will result in a confluent monolayer by Day 3.
-
Day 2: Induce IDO1 Expression: Treat target cells with IFN-γ (e.g., 50 ng/mL) for 24 hours to induce IDO1 expression. Include an untreated control group.
-
Day 3: Prepare T-cells: Isolate T-cells from peripheral blood or spleen. Stain the T-cells with a proliferation dye according to the manufacturer's instructions.
-
Day 3: Set up Co-culture:
-
Wash the target cell plate to remove IFN-γ.
-
Add the stained T-cells to the wells with the target cells at an appropriate effector-to-target ratio (e.g., 10:1).
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Add a T-cell activation stimulus (e.g., anti-CD3/CD28 beads).
-
-
Day 6-7: Analyze Proliferation: Harvest the T-cells and analyze proliferation by flow cytometry. A decrease in the fluorescence intensity of the proliferation dye indicates cell division.
-
Protocol 2: Western Blot for IDO1 and mTOR Pathway Activation
This protocol details the detection of IDO1 expression and the phosphorylation of mTORC1 substrates.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IDO1, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or anti-tubulin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with IFN-γ to induce IDO1 expression and/or with this compound for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
References
- 1. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 | Semantic Scholar [semanticscholar.org]
- 7. alexslemonade.org [alexslemonade.org]
- 8. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to IDO1 Pathway Inhibitors: (Rac)-Indoximod vs. Epacadostat
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway has been a focal point in immuno-oncology, aiming to reverse tumor-induced immunosuppression. IDO1 is a key enzyme that catabolizes the essential amino acid tryptophan into kynurenine, leading to a tumor microenvironment that suppresses T-cell function and promotes immune tolerance.[1] This guide provides a detailed comparison of two prominent IDO1 pathway inhibitors: (Rac)-Indoximod and epacadostat, focusing on their distinct mechanisms of action, performance in preclinical and clinical settings, and pharmacokinetic profiles.
Mechanism of Action: A Tale of Two Inhibitory Strategies
This compound and epacadostat employ fundamentally different strategies to counteract the immunosuppressive effects of the IDO1 pathway.
This compound , the D-isomer of 1-methyl-tryptophan, acts as a tryptophan mimetic. It does not directly inhibit the IDO1 enzyme. Instead, it functions downstream, reversing the effects of tryptophan depletion.[2][3] In T-cells, low tryptophan levels are sensed by the GCN2 kinase, leading to the inhibition of the mTORC1 signaling pathway, which is crucial for T-cell proliferation and effector function. Indoximod is thought to act as a tryptophan sufficiency signal to mTORC1, thereby restoring its activity even in a tryptophan-depleted environment.[4][5][6] This indirect mechanism of action suggests that indoximod may counteract the immunosuppressive signals originating from IDO1, IDO2, or Tryptophan-2,3-dioxygenase (TDO).[4][5]
Epacadostat (formerly INCB024360), in contrast, is a potent and selective direct competitive inhibitor of the IDO1 enzyme.[7][8] By binding to the active site of IDO1, epacadostat blocks the conversion of tryptophan to kynurenine, thereby preventing both tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[9] Its high selectivity is directed towards IDO1, with significantly less activity against IDO2 and TDO.[8] Recent studies suggest that epacadostat may also stabilize the apo-form of IDO1, which could have implications for its non-enzymatic signaling functions.[1][10]
Performance Data: Preclinical and Clinical Insights
The differing mechanisms of these inhibitors are reflected in their performance in both laboratory and clinical settings.
Preclinical Performance
Direct comparison of preclinical data is challenging due to the different mechanisms of action. Epacadostat's potency is typically measured by its IC50 value in enzymatic and cell-based assays, while indoximod's effect is assessed by its ability to restore T-cell proliferation in the presence of IDO1-mediated suppression.
| Parameter | This compound | Epacadostat | Source(s) |
| Mechanism | Tryptophan mimetic, indirect pathway inhibitor (mTORC1 activation) | Direct, competitive IDO1 enzyme inhibitor | [2][4][7][8] |
| Enzymatic IC50 | Not applicable (does not directly inhibit IDO1 enzyme) | ~10 nM (human recombinant IDO1), 71.8 nM (in vitro enzymatic assay) | [8] |
| Cell-based IC50 | Not applicable | ~54.46 nM (in P1 tumor cells) | [9] |
| Effect on T-cell Proliferation | Restores T-cell proliferation in the presence of IDO-mediated tryptophan depletion | Enhances T-cell proliferation by preventing tryptophan depletion and kynurenine production | [5][11] |
Clinical Performance in Advanced Melanoma
The most direct clinical comparison comes from trials combining these inhibitors with the anti-PD-1 antibody pembrolizumab in patients with advanced melanoma.
| Clinical Trial | Regimen | Patient Population | Key Efficacy Endpoints | Source(s) |
| Phase II (NLG2103) | This compound + Pembrolizumab | Advanced Melanoma (n=89, efficacy evaluable) | ORR: 51% Complete Response: 20% Median PFS: 12.4 months | [12][13][14] |
| Phase III (ECHO-301/KEYNOTE-252) | Epacadostat + Pembrolizumab | Unresectable or Metastatic Melanoma (n>700) | Did not meet primary endpoint of improving PFS compared to pembrolizumab alone. Median PFS: 4.7 months (combo) vs. 4.9 months (pembrolizumab alone) | [15][16][17][18][19] |
Pharmacokinetic Properties
Both this compound and epacadostat are orally bioavailable small molecules. Their pharmacokinetic profiles have been characterized in early-phase clinical trials.
| Parameter | This compound | Epacadostat | Source(s) |
| Administration | Oral | Oral | [3][20] |
| Half-life (t1/2) | ~10.5 hours | 2.4 - 3.9 hours (modest variability) | [2] |
| Time to Cmax | ~2.9 hours | ~2 hours | [2][21] |
| Dose Proportionality | Linear dose response up to 800 mg once daily; saturation effects at higher doses | Generally dose-proportional | [2][22] |
| Recommended Phase II Dose | 1200 mg twice daily | 100 mg twice daily (in combination) | [13][23] |
| Metabolism | Prodrug NLG802 developed to improve bioavailability | [24] |
Experimental Protocols
IDO1 Activity Assay (Measurement of Kynurenine)
This assay is fundamental for assessing the direct enzymatic inhibition of IDO1 by compounds like epacadostat.
Principle: IDO1 activity is determined by measuring the production of kynurenine from tryptophan in cell lysates or recombinant enzyme preparations.
Procedure:
-
Sample Preparation: Prepare cell lysates from cells expressing IDO1 (e.g., IFN-γ stimulated cancer cell lines) or use purified recombinant IDO1 protein.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.
-
Enzymatic Reaction: Add the cell lysate or recombinant IDO1 to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis: Incubate the mixture at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Kynurenine Detection:
-
Spectrophotometric Method: After centrifugation, mix the supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). The resulting yellow product can be measured at approximately 480 nm.
-
HPLC Method: Separate and quantify kynurenine in the supernatant using reverse-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[25][26][27]
-
T-cell Proliferation Assay
This assay is crucial for evaluating the ability of both direct and indirect IDO1 pathway inhibitors to restore T-cell function.
Principle: T-cell proliferation is inhibited by the tryptophan-depleting activity of IDO1-expressing cells. The ability of an inhibitor to rescue this proliferation is measured.
Procedure:
-
Co-culture Setup: Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with IDO1-expressing cells (e.g., IFN-γ stimulated dendritic cells or tumor cells).
-
T-cell Stimulation: Stimulate T-cells with anti-CD3 and anti-CD28 antibodies or a suitable mitogen.
-
Inhibitor Treatment: Add serial dilutions of the test compound (this compound or epacadostat) to the co-culture.
-
Proliferation Measurement: After a suitable incubation period (e.g., 3-5 days), measure T-cell proliferation using standard methods such as:
-
[³H]-thymidine incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into the DNA of proliferating cells.
-
CFSE dilution: Label T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. As cells divide, the dye is distributed equally between daughter cells, and the dilution of the fluorescent signal can be measured by flow cytometry.
-
-
Data Analysis: Quantify the restoration of T-cell proliferation in the presence of the inhibitor compared to untreated controls.
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and epacadostat are visualized in the following signaling pathway diagrams.
Caption: Mechanism of Epacadostat Action.
Caption: Mechanism of this compound Action.
Conclusion
This compound and epacadostat represent two distinct approaches to targeting the IDO1 pathway. Epacadostat, a direct enzymatic inhibitor, showed initial promise but ultimately failed to demonstrate a significant clinical benefit in a large Phase III trial when combined with pembrolizumab in melanoma. In contrast, this compound, an indirect pathway modulator, has shown encouraging results in Phase II studies in a similar setting. The divergent clinical outcomes underscore the complexity of the IDO1 pathway and suggest that the mechanism of inhibition is a critical determinant of therapeutic success. Further research is warranted to fully elucidate the downstream effects of these inhibitors and to identify patient populations that are most likely to benefit from each approach.
References
- 1. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 2. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. onclive.com [onclive.com]
- 8. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merck.com [merck.com]
- 16. Epacadostat (E) plus pembrolizumab (P) versus pembrolizumab alone in patients (pts) with unresectable or metastatic melanoma: Results of the phase 3 ECHO-301/KEYNOTE-252 study. - ASCO [asco.org]
- 17. onclive.com [onclive.com]
- 18. Epacadostat Plus Pembrolizumab in Advanced Melanoma - The ASCO Post [ascopost.com]
- 19. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ascopubs.org [ascopubs.org]
- 22. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
A Comparative Guide to the Mechanism of Action of (Rac)-Indoximod and Direct IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The modulation of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway is a critical component of tumor-mediated immune evasion. This guide provides a detailed comparison of the mechanism of action of (Rac)-Indoximod with that of direct enzymatic IDO1 inhibitors, offering a clear perspective on their distinct and overlapping functionalities.
Introduction to IDO1 Pathway Inhibition
The enzyme IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic shift suppresses the function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune destruction.
Two main classes of small molecule inhibitors have been developed to counteract this immunosuppressive mechanism: the tryptophan mimetic this compound and direct enzymatic inhibitors of IDO1.
This compound: A Downstream Modulator of the IDO Pathway
This compound (1-methyl-D,L-tryptophan) is not a direct inhibitor of the IDO1 enzyme.[1][2] Instead, it acts as a tryptophan mimetic to counteract the downstream immunosuppressive effects of IDO1 activity.[3] Its mechanism is multifaceted and involves the modulation of key cellular signaling pathways that are affected by tryptophan levels.
The clinically developed D-isomer of Indoximod does not bind to or inhibit the purified IDO1 enzyme.[2] The L-isomer is a weak substrate for IDO1.[2] The primary mechanisms of action for this compound are:
-
mTORC1 Pathway Activation: In the low tryptophan environment created by IDO1, the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway is suppressed in T cells, leading to anergy and reduced proliferation. Indoximod, acting as a tryptophan mimetic, alleviates this suppression and reactivates mTORC1 signaling, thereby restoring T cell proliferation and effector function.[3][4]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Kynurenine, a product of tryptophan catabolism, is a ligand for the AhR, a transcription factor that can promote the differentiation of immunosuppressive Tregs. Indoximod can modulate AhR signaling, shifting the balance from Tregs towards the differentiation of pro-inflammatory Th17 cells.[2][3]
-
Downregulation of IDO1 Expression: In some preclinical models, Indoximod has been shown to downregulate the expression of the IDO1 protein in dendritic cells.[3]
Direct Enzymatic IDO1 Inhibitors: Targeting the Source
In contrast to Indoximod, several small molecules have been developed to directly inhibit the enzymatic activity of IDO1. These compounds typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the breakdown of tryptophan.
-
Epacadostat (INCB024360): A potent and selective, orally bioavailable inhibitor of IDO1.[5][6] It competitively blocks the binding of tryptophan to the IDO1 enzyme.[7][8]
-
Navoximod (GDC-0919/NLG919): Another potent, orally bioavailable inhibitor of the IDO1 pathway.[9]
-
Linrodostat (BMS-986205): An irreversible inhibitor of IDO1 that covalently binds to the enzyme.[10][11]
The primary mechanism of these direct inhibitors is the blockade of tryptophan catabolism, leading to a reversal of tryptophan depletion and a reduction in the production of immunosuppressive kynurenine.[5] This, in turn, is expected to enhance the function of effector T cells and reduce the number of Tregs in the tumor microenvironment.[6]
Comparative Analysis of Mechanisms
The fundamental difference between this compound and direct IDO1 inhibitors lies in their point of intervention in the IDO pathway. Direct inhibitors target the enzymatic source of immunosuppression, while Indoximod addresses the downstream consequences of the metabolic alterations induced by IDO1.
| Feature | This compound | Direct IDO1 Inhibitors (e.g., Epacadostat, Navoximod, Linrodostat) |
| Primary Target | Downstream signaling pathways (mTORC1, AhR) | IDO1 enzyme |
| Mechanism | Tryptophan mimetic, mTORC1 activator, AhR modulator | Competitive/irreversible enzyme inhibition |
| Effect on Tryptophan | Does not prevent depletion | Prevents depletion |
| Effect on Kynurenine | Does not directly block production | Blocks production |
| Effect on mTORC1 | Directly activates in low tryptophan conditions | Indirectly restores by preserving tryptophan |
| Effect on AhR | Modulates signaling | Reduces ligand (kynurenine) availability |
Quantitative Data Comparison
The following tables summarize available preclinical data for this compound and representative direct IDO1 inhibitors. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency of IDO1 Pathway Inhibitors
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| This compound | - | IDO1 Enzyme | Not an inhibitor | [1][2] |
| Epacadostat | Enzyme Assay | IDO1 | IC50: ~10 nM | [12] |
| Epacadostat | Cell-based Assay | IDO1 | IC50: ~72 nM | [13] |
| Navoximod | Enzyme Assay | IDO1 | Ki: ~7 nM | [9] |
| Navoximod | Cell-based Assay | IDO1 | EC50: ~75 nM | [9] |
| Linrodostat | Enzyme Assay | IDO1 | IC50: 1.7 nM | [10] |
Table 2: Effects on Kynurenine Production and T-Cell Proliferation
| Compound | Experimental System | Endpoint | Result | Reference |
| This compound | Co-culture of T cells with IDO+ cells | T-cell proliferation | Restores T-cell proliferation | [3] |
| Epacadostat | In vivo (mice) | Plasma Kynurenine | Significant reduction | [12] |
| Epacadostat | Co-culture of lymphocytes with DCs | T-cell proliferation | Promotes effector T-cell growth | [14] |
| Navoximod | In vivo (mice) | Plasma Kynurenine | ~50% reduction | [9] |
| Navoximod | Allogeneic MLR with IDO+ DCs | T-cell proliferation | ED50: 80 nM | [9] |
| Linrodostat | Cell-based Assay | Kynurenine production | IC50: 1.1 - 1.7 nM | [10] |
Signaling Pathways and Experimental Workflows
Caption: Comparison of the mechanisms of this compound and direct IDO1 inhibitors.
Caption: General experimental workflow for comparing IDO1 pathway inhibitors.
Experimental Protocols
mTORC1 Signaling Activation Assay (Western Blot)
-
Cell Culture: Co-culture IDO1-expressing cells (e.g., IFN-γ-stimulated HeLa cells) with human peripheral blood mononuclear cells (PBMCs) or isolated T-cells in RPMI-1640 medium.
-
Treatment: Add this compound or a direct IDO1 inhibitor at various concentrations to the co-culture and incubate for a specified period (e.g., 24-72 hours).
-
Protein Extraction: Lyse the T-cells and quantify protein concentration using a BCA assay.
-
Western Blot: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated mTOR (Ser2448), phosphorylated S6K (Thr389), and total mTOR and S6K as loading controls.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.
-
Analysis: Quantify band intensities using densitometry software.
T-cell Differentiation Assay (Flow Cytometry)
-
Cell Culture and Treatment: Co-culture naive CD4+ T-cells with IDO1-expressing dendritic cells in the presence of T-cell receptor stimulation (e.g., anti-CD3/CD28 beads) and polarizing cytokines (for Th17: IL-6, TGF-β; for Treg: TGF-β, IL-2). Add this compound or a direct IDO1 inhibitor.
-
Cell Staining: After 3-5 days, restimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Surface Staining: Stain cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4).
-
Intracellular Staining: Fix and permeabilize the cells, then stain with antibodies against intracellular transcription factors (e.g., FoxP3 for Tregs) and cytokines (e.g., IL-17 for Th17 cells).
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD4+FoxP3+ (Treg) and CD4+IL-17+ (Th17) cells.
T-cell Proliferation Assay
-
Cell Labeling: Label T-cells with a proliferation dye such as CFSE or CellTrace Violet.
-
Co-culture and Treatment: Co-culture the labeled T-cells with IDO1-expressing cells and stimulate with anti-CD3/CD28. Add serial dilutions of this compound or a direct IDO1 inhibitor.
-
Incubation: Incubate the co-culture for 3-5 days.
-
Analysis:
-
Flow Cytometry (for proliferation dyes): Analyze the dilution of the dye in the T-cell population. Each peak of reduced fluorescence intensity represents a cell division.
-
Luminescence-based Assay (e.g., CellTiter-Glo): Measure ATP levels as an indicator of cell viability and proliferation.
-
Kynurenine Measurement (LC-MS)
-
Sample Collection: Collect supernatant from the cell co-cultures at the end of the treatment period.
-
Sample Preparation: Precipitate proteins from the supernatant (e.g., with trichloroacetic acid).
-
LC-MS/MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of kynurenine.
Conclusion
This compound and direct enzymatic IDO1 inhibitors represent two distinct therapeutic strategies for targeting the immunosuppressive IDO1 pathway. While direct inhibitors focus on preventing the initial catabolism of tryptophan, this compound acts downstream to reverse the consequences of this metabolic reprogramming on T-cell signaling and differentiation. Understanding these mechanistic differences is crucial for the rational design of clinical trials and the development of effective combination therapies in immuno-oncology. The experimental protocols provided herein offer a framework for the head-to-head comparison of these and other emerging IDO1 pathway modulators.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. What is Epacadostat used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
- 8. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Facebook [cancer.gov]
- 12. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-Indoximod and BMS-986205 in Cancer Immunotherapy
An in-depth examination of two distinct investigational immunomodulators targeting the tryptophan catabolism pathway.
In the landscape of cancer immunotherapy, the inhibition of the tryptophan-catabolizing enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to overcome tumor-induced immunosuppression. This guide provides a comparative overview of two key investigational drugs in this class: (Rac)-Indoximod and BMS-986205 (Linrodostat). While both agents aim to counteract the immunosuppressive effects of tryptophan depletion, they do so through fundamentally different mechanisms of action. This analysis, intended for researchers, scientists, and drug development professionals, synthesizes available clinical and preclinical data to objectively compare their efficacy, safety, and pharmacological profiles.
Mechanism of Action: A Tale of Two Pathways
This compound and BMS-986205, though both targeting the consequences of IDO1 activity, operate at different points in the signaling cascade. BMS-986205 is a direct, potent, and irreversible inhibitor of the IDO1 enzyme, while this compound acts downstream, mitigating the effects of tryptophan depletion.
BMS-986205 directly binds to the IDO1 enzyme, preventing the conversion of tryptophan to kynurenine.[1][2] This early intervention in the pathway effectively blocks the production of immunosuppressive metabolites.[1]
In contrast, this compound does not directly inhibit the IDO1 enzyme in vitro.[3] Instead, it is believed to act as a tryptophan mimetic.[4][5] In the low-tryptophan tumor microenvironment created by IDO1 activity, this compound is thought to reactivate the mammalian target of rapamycin (mTORC1) signaling pathway in T cells.[4][6] The depletion of tryptophan normally leads to mTORC1 inactivation and subsequent T cell anergy and apoptosis.[6] By mimicking tryptophan, this compound is proposed to restore mTORC1 activity, thereby rescuing T cell function.[4][6] Additionally, some studies suggest that Indoximod may modulate the aryl hydrocarbon receptor (AhR), further influencing immune cell differentiation.[3]
| Feature | This compound | BMS-986205 (Linrodostat) |
| Primary Target | Downstream effects of IDO/TDO pathway | IDO1 Enzyme |
| Mechanism | Tryptophan mimetic, mTORC1 activator, potential AhR modulator[3][4][5][6] | Direct, irreversible inhibitor of IDO1[7][8] |
| Effect on Kynurenine | Does not directly block production | Directly blocks production[1] |
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound signaling pathway.
Caption: BMS-986205 signaling pathway.
Comparative Efficacy from Clinical Trials
Direct head-to-head clinical trials comparing this compound and BMS-986205 have not been conducted. Therefore, efficacy data is presented from separate clinical trials, often in combination with other anti-cancer agents. It is important to note that cross-trial comparisons have limitations due to differences in study design, patient populations, and concomitant therapies.
Efficacy of this compound in Combination Therapies
| Trial Identifier | Cancer Type | Combination Agent(s) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Phase 2 | Advanced Melanoma | Pembrolizumab | 51% | 70% | 12.4 months[9] |
| Phase 1 | Pediatric Brain Tumors | Chemotherapy and/or Radiation | - | - | 6.2 months[10] |
| Phase 1b/2 | Metastatic Pancreatic Cancer | Gemcitabine + Nab-paclitaxel | 46.2% | - | - |
| Phase 1 | Newly Diagnosed AML | Induction Chemotherapy | 84% (Complete Remission) | - | - |
Efficacy of BMS-986205 in Combination with Nivolumab
| Trial Identifier | Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| NCT02658890 (Phase 1/2a) | Advanced Bladder Cancer (IO-naïve) | 37% | 56%[11] |
| NCT02658890 (Phase 1/2a) | Advanced Cervical Cancer | 14% | - |
| NCT03695250 (Phase 1/2) | Advanced Hepatocellular Carcinoma | 12.5% (Partial Response) | 50%[3][4] |
Pharmacokinetics and Safety Profiles
Pharmacokinetics
| Parameter | This compound | BMS-986205 |
| Administration | Oral[12] | Oral[13] |
| Half-life | ~10.5 hours[12] | Not explicitly stated in the provided results |
| Cmax | ~12 µM at 2000 mg twice daily[12] | Dose-dependent |
| Key Findings | Plasma AUC and Cmax plateau above 1200mg.[12] | Potent pharmacodynamic activity with significant kynurenine reduction.[14] |
Safety and Tolerability
Both agents have been generally well-tolerated in clinical trials, with most adverse events being mild to moderate.
This compound: In a phase 1 study of patients with advanced solid tumors, the maximum tolerated dose (MTD) was not reached at 2000 mg twice daily.[12] The majority of adverse events were grade 1 and 2.[12] Serious adverse events included hypophysitis (in patients previously treated with checkpoint inhibitors), central nervous system ischemia, and bowel obstruction.[12] In combination with pembrolizumab for advanced melanoma, the most common all-grade adverse events included fatigue (60%), headache (33%), nausea (32%), and arthralgia (28%).[15]
BMS-986205: In combination with nivolumab, treatment-related adverse events (TRAEs) occurred in 57% of patients, with 12% being grade 3-4.[11] The most common TRAEs were fatigue (15%) and nausea (12%).[11] Discontinuation due to TRAEs was low (4%).[11] In a study in advanced hepatocellular carcinoma, the most common TRAEs were elevated AST and ALT, diarrhea, and rash.[4]
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting organizations. However, based on published literature, the following outlines the general methodologies used to assess the activity of these compounds.
Experimental Workflow: IDO1 Enzyme Inhibition Assay (for BMS-986205)
Caption: IDO1 enzyme inhibition assay workflow.
Methodology: A cell-free enzymatic assay is typically used to determine the direct inhibitory activity of compounds on the IDO1 enzyme.[16] Recombinant human IDO1 protein is incubated with various concentrations of the test compound (e.g., BMS-986205) for a defined period.[16] The enzymatic reaction is then initiated by the addition of the substrate, L-tryptophan.[16] After a set incubation time, the reaction is stopped, and the amount of kynurenine produced is quantified, often using high-performance liquid chromatography (HPLC) or a colorimetric method.[5] The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is then calculated.[5]
Experimental Workflow: mTORC1 Activation Assay (for this compound)
Caption: mTORC1 activation assay workflow.
Methodology: To assess the effect of this compound on mTORC1 signaling, T cells are cultured in a tryptophan-deficient medium to mimic the tumor microenvironment.[17] The cells are then treated with varying concentrations of this compound.[17] Following treatment, cells are lysed, and protein extracts are subjected to Western blotting.[17] The activation of mTORC1 is determined by measuring the phosphorylation of its downstream effector, S6 kinase (S6K), using antibodies specific for the phosphorylated form (p-S6K) and total S6K as a loading control.[17] An increase in the ratio of p-S6K to total S6K indicates mTORC1 activation.[17]
Conclusion
This compound and BMS-986205 represent two distinct approaches to targeting the immunosuppressive tryptophan catabolism pathway. BMS-986205 is a direct and potent inhibitor of the IDO1 enzyme, offering a clear and targeted mechanism of action. This compound, with its more complex downstream mechanism as a tryptophan mimetic and mTORC1 activator, presents an alternative strategy that may circumvent potential resistance mechanisms associated with direct enzyme inhibition.
The clinical data, while not from direct comparative trials, show that both agents have demonstrated anti-tumor activity in combination with other therapies across a range of cancers, coupled with manageable safety profiles. The choice between these or other IDO1 pathway inhibitors in future clinical development will likely depend on the specific tumor context, the combination partners, and a deeper understanding of the biomarkers that predict response to each distinct mechanism. Further research is warranted to elucidate the full therapeutic potential of both this compound and BMS-986205 in the evolving landscape of cancer immunotherapy.
References
- 1. Bristol Myers Squibb - Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 [news.bms.com]
- 2. Facebook [cancer.gov]
- 3. Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. ascopubs.org [ascopubs.org]
- 15. targetedonc.com [targetedonc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of (Rac)-Indoximod with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with combination strategies at the forefront of efforts to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the performance of (Rac)-Indoximod, an indoleamine 2,3-dioxygenase (IDO) pathway inhibitor, in combination with checkpoint inhibitors, benchmarked against relevant alternatives. The following sections present quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visualizations of the underlying biological pathways to offer an objective assessment of this therapeutic approach.
Quantitative Performance Analysis
The synergistic potential of this compound with checkpoint inhibitors has been evaluated in multiple clinical trials. Below is a summary of key performance indicators from a pivotal Phase I/II study (NCT02073123) investigating this compound in combination with pembrolizumab for advanced melanoma, compared with pembrolizumab monotherapy and a combination with another IDO1 inhibitor, Epacadostat.
Table 1: Clinical Efficacy in Advanced Melanoma
| Treatment Arm | Trial Identifier | Overall Response Rate (ORR) | Complete Response (CR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound + Pembrolizumab | NCT02073123[1][2][3] | 51%[1][2][3] | 20%[1][2][3] | 70%[1][2][3] | 12.4 months[1][2][3] |
| Pembrolizumab Monotherapy | KEYNOTE-006 | 33%[4] | 6% | 50% | 5.5 months |
| Epacadostat + Pembrolizumab | ECHO-202/KEYNOTE-037[5][6][7][8] | 55%[5][7][8] | 13% | 74%[8] | 22.8 months[8] |
Note: Data for pembrolizumab monotherapy is based on historical data from the KEYNOTE-006 trial for comparison purposes. The combination of Epacadostat and Pembrolizumab did not show a statistically significant improvement in PFS compared to pembrolizumab alone in the subsequent Phase III ECHO-301 trial.
Table 2: Safety Profile of this compound in Combination with Pembrolizumab (NCT02073123)
| Adverse Event (AE) Grade | Most Common AEs (Regardless of Attribution) |
| All Grades | Fatigue, Nausea, Pruritus[9] |
| Grade 3/4 | An increase in amylase and lipase were the only grade ≥3 treatment-related AEs that occurred in more than one patient in a similar combination study with another IDO inhibitor.[10] For the Indoximod combination, the side effects were similar to what was expected from single-agent pembrolizumab.[1][2][3] |
Preclinical Evidence of Synergy
In vivo studies in murine models of melanoma have provided a strong rationale for the clinical combination of this compound with checkpoint inhibitors.
Table 3: Preclinical Efficacy of this compound with Anti-PD-1 in B16 Melanoma Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 15 | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1500 | - |
| Anti-PD-1 Monotherapy | ~1000 | 33% |
| This compound Monotherapy | ~1200 | 20% |
| This compound + Anti-PD-1 | ~400 | 73% |
Note: Data are illustrative based on published preclinical studies demonstrating synergistic effects.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for key experiments cited in this guide.
Clinical Trial Protocol: Phase I/II Study of this compound with Pembrolizumab (NCT02073123)
Study Design: This was a single-arm, open-label, multicenter Phase I/II trial.[1][2][3][13] The Phase Ib portion focused on dose-escalation of Indoximod in combination with ipilimumab to establish the recommended Phase II dose.[13] The Phase II portion, which is the focus here, evaluated the safety and efficacy of this compound at the recommended dose in combination with the investigator's choice of approved checkpoint inhibitor (pembrolizumab, nivolumab, or ipilimumab), with the majority of patients receiving pembrolizumab.[1][2][3]
Patient Population: Adult patients with unresectable Stage III or Stage IV melanoma with measurable disease as per RECIST 1.1 criteria were enrolled.[13] Key exclusion criteria included prior treatment with checkpoint inhibitors or IDO inhibitors and active brain metastases.[1]
Treatment Regimen:
-
This compound: 1200 mg administered orally twice daily.[1][2][3]
-
Pembrolizumab: 2 mg/kg administered intravenously every 3 weeks.[13]
Efficacy Assessment: Tumor responses were assessed by the investigator according to RECIST 1.1 criteria.[1] Radiographic assessments (CT or MRI) were performed at baseline and every 8-12 weeks thereafter.[13]
Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.0.
In Vivo Murine Melanoma Model
Animal Model: C57BL/6 mice were used for the syngeneic B16 melanoma model.
Tumor Cell Implantation: B16-F10 melanoma cells (5 x 105 cells) were injected subcutaneously into the flank of the mice.
Treatment Groups:
-
Vehicle control (e.g., PBS)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)
-
This compound (e.g., 200 mg/kg, oral gavage, daily)
-
Combination of anti-PD-1 antibody and this compound
Efficacy Endpoint: Tumor volumes were measured every 2-3 days using calipers (Volume = 0.5 x length x width2). Tumor growth inhibition was calculated at the end of the study.
Immunophenotyping: At the end of the study, tumors and spleens were harvested for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), including CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
Visualizing the Mechanism of Action
To understand the synergistic effects of this compound with checkpoint inhibitors, it is essential to visualize the underlying signaling pathways and the experimental logic.
Signaling Pathway of this compound and Checkpoint Inhibitors
Caption: Synergistic mechanism of this compound and checkpoint inhibitors.
Experimental Workflow for Preclinical Assessment
Caption: Workflow for in vivo assessment of synergistic efficacy.
Concluding Remarks
The combination of this compound with checkpoint inhibitors, particularly pembrolizumab, has demonstrated promising anti-tumor activity in patients with advanced melanoma, with an objective response rate that compares favorably to historical data for pembrolizumab monotherapy.[2][4] Preclinical studies corroborate these findings, indicating a synergistic effect in tumor growth inhibition.
A key differentiator of this compound is its mechanism of action. Unlike direct enzymatic inhibitors of IDO1 such as Epacadostat, this compound acts as a tryptophan mimetic, thereby restoring mTORC1 signaling and modulating the AhR pathway in T cells, even in a tryptophan-depleted tumor microenvironment.[11][12] This distinct mechanism may underlie its observed clinical activity and potentially offers an advantage in overcoming resistance pathways.
While the Phase I/II data are encouraging, it is important to note the failure of the Phase III trial of the direct IDO1 inhibitor Epacadostat in combination with pembrolizumab to meet its primary endpoint. This highlights the complexities of targeting the IDO pathway and underscores the potential importance of the unique mechanism of this compound. Further randomized, controlled trials are warranted to definitively establish the clinical benefit of the this compound and checkpoint inhibitor combination. This guide provides a foundational understanding for researchers and drug development professionals to critically evaluate the potential of this combination therapy in the evolving landscape of immuno-oncology.
References
- 1. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adding Indoximod to Pembrolizumab Boosts Immune Response in Melanoma | Value-Based Cancer Care [valuebasedcancer.com]
- 5. ascopubs.org [ascopubs.org]
- 6. [PDF] Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) | Semantic Scholar [semanticscholar.org]
- 7. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. 'Excited': Reaction to Advanced Melanoma Combo [medscape.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 12. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Validating Biomarkers for (Rac)-Indoximod Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential biomarkers for predicting and monitoring the response to (Rac)-Indoximod, an orally administered small-molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO) pathway. The content is based on available preclinical and clinical data, offering insights into the experimental validation of these biomarkers.
Introduction to this compound and the IDO Pathway
This compound is an investigational immunotherapeutic agent that targets the IDO pathway, a key mechanism of tumor-mediated immune suppression.[1][2][3] The enzyme IDO1 is overexpressed in many cancers and depletes the essential amino acid tryptophan while producing immunosuppressive metabolites like kynurenine.[4][5][6][7] This process inhibits the proliferation and function of effector T cells and promotes the activity of regulatory T cells (Tregs), allowing tumors to evade the immune system.[4][5][6]
Unlike direct enzymatic inhibitors of IDO1, indoximod is a tryptophan mimetic that acts downstream to reverse the immunosuppressive effects of tryptophan depletion and kynurenine accumulation.[1][8][9] It is thought to function by stimulating the mTORC1 signaling pathway, which is typically suppressed by IDO activity.[8][9] This guide explores various biomarkers that could help identify patients most likely to benefit from indoximod therapy and monitor treatment efficacy.
Comparative Analysis of Potential Biomarkers
The validation of predictive biomarkers is crucial for optimizing the clinical application of indoximod. Several candidates have been investigated, each with distinct advantages and limitations.
| Biomarker Category | Specific Biomarker | Method of Detection | Key Findings & Performance | Alternative Biomarkers/Considerations |
| Enzyme Expression | IDO1 Protein Expression | Immunohistochemistry (IHC) | Baseline tumor IDO1 expression has been explored as a predictive biomarker, but its significance has not been consistently demonstrated in clinical trials.[1] Further research is needed to confirm its utility. | Tryptophan 2,3-dioxygenase (TDO) expression, as compensatory TDO overexpression may contribute to resistance to IDO1 inhibition.[10] |
| Immune Checkpoint Expression | PD-L1 Expression | Immunohistochemistry (IHC) | In a phase II trial of indoximod plus pembrolizumab in advanced melanoma, the objective response rate (ORR) was significantly higher in PD-L1-positive patients (70%) compared to PD-L1-negative patients (46%).[1][11] | Other immune checkpoint molecules could be relevant in the context of combination therapies. |
| Metabolic Markers | Kynurenine/Tryptophan (Kyn/Trp) Ratio | ELISA, Mass Spectrometry | The Kyn/Trp ratio in plasma or tumor tissue is a direct pharmacodynamic marker of IDO1 activity.[4][7] A decrease in this ratio following treatment can indicate target engagement. ELISA kits are available for quantifying kynurenine and tryptophan levels.[12] | Direct measurement of intratumoral kynurenine concentrations.[13] |
| Gene Expression Signatures | Immune-Related Gene Expression | RNA-Sequencing (RNA-seq) | Whole transcriptome analysis of tumor biopsies from patients treated with indoximod and pembrolizumab revealed that responders had greater evidence of immune activation compared to non-responders.[1] | Specific gene signatures associated with T-cell activation and inflammation. |
| Cellular Markers | Circulating CD8+ T-cell Clonotypes | Single-Cell Sequencing (scRNA-seq with TCR-seq) | The emergence of new circulating CD8+ T-cell clonotypes with a late effector phenotype has been observed in pediatric brain tumor patients responding to indoximod-based therapy.[14][15][16] | Tumor-infiltrating lymphocyte (TIL) density and phenotype. |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of biomarkers. Below are outlines of key experimental protocols.
Immunohistochemistry (IHC) for IDO1 and PD-L1 Expression
Objective: To detect and quantify the expression of IDO1 and PD-L1 proteins in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Sample Preparation: Obtain FFPE tumor biopsies. Cut sections of 4-5 µm thickness and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., serum-free protein block).
-
Primary Antibody Incubation: Incubate the sections with a validated primary antibody against IDO1 or PD-L1 (e.g., for PD-L1, clone 22C3) at a predetermined optimal concentration and time.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen substrate (e.g., DAB).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Scoring: A pathologist scores the slides based on the percentage of positive tumor cells and staining intensity. For PD-L1, a combined positive score (CPS) or tumor proportion score (TPS) may be used depending on the assay and cancer type.
ELISA for Kynurenine and Tryptophan Levels
Objective: To quantify the concentrations of kynurenine and tryptophan in plasma or cell culture supernatants as a measure of IDO pathway activity.
Methodology:
-
Sample Collection and Preparation: Collect blood samples in EDTA tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis. For cell culture, collect supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: Utilize commercially available competitive ELISA kits for L-Kynurenine and L-Tryptophan.
-
Standard Curve Preparation: Prepare a serial dilution of the provided standards to generate a standard curve.
-
Sample and Standard Incubation: Add standards and samples to the wells of the microplate pre-coated with the capture antibody.
-
Detection: Add the detection antibody (often enzyme-conjugated) and substrate.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the concentrations of kynurenine and tryptophan in the samples by interpolating from the standard curve. The Kyn/Trp ratio can then be determined.
RNA-Sequencing of Tumor Biopsies
Objective: To perform whole transcriptome analysis of pre-treatment and on-treatment tumor biopsies to identify gene expression changes associated with response to indoximod.
Methodology:
-
Biopsy Collection and RNA Extraction: Obtain fresh tumor biopsies and immediately stabilize the RNA (e.g., using RNAlater). Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Library Preparation: Assess RNA quality and quantity. Prepare sequencing libraries from the extracted RNA, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference human genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Compare gene expression levels between responder and non-responder groups, or between pre- and on-treatment samples.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify enriched biological pathways and immune-related gene signatures.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate the IDO signaling pathway and a representative experimental workflow for biomarker validation.
IDO Signaling Pathway and Indoximod's Mechanism of Action
Caption: IDO1 pathway and the mechanism of action of this compound.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating predictive biomarkers for Indoximod response.
Conclusion
The validation of predictive biomarkers for this compound response is an ongoing area of research. Current evidence suggests that a multi-faceted approach, incorporating measurements of immune checkpoint expression (PD-L1), metabolic activity (Kyn/Trp ratio), and the broader tumor immune microenvironment through gene expression profiling, is likely to be most effective. As our understanding of the complex interplay between the IDO pathway and the anti-tumor immune response deepens, more refined and robust biomarkers will emerge, paving the way for more personalized and effective cancer immunotherapy.
References
- 1. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is Indoximod used for? [synapse.patsnap.com]
- 4. fortislife.com [fortislife.com]
- 5. d-nb.info [d-nb.info]
- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 7. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of IDO modulators using Kynurenine & Tryptophan as surrogate markers - Immusmol [immusmol.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Guide for Researchers, Scientists, and Drug Development Professionals
An Independent Review of (Rac)-Indoximod: A Comparative Analysis of an IDO Pathway Modulator
This guide provides an objective comparison of this compound with other inhibitors of the indoleamine 2,3-dioxygenase (IDO) pathway, supported by published experimental data. This compound, the D-isomer of 1-methyl-tryptophan, is an orally administered immunomodulatory agent that targets the IDO pathway, a critical mechanism of tumor-mediated immunosuppression.[1][2] Unlike direct enzymatic inhibitors, Indoximod acts downstream, offering a distinct mechanism to counteract the immunosuppressive effects of tryptophan catabolism.[3][4]
Mechanism of Action: A Divergence from Direct Inhibition
This compound's primary mechanism of action is not the direct inhibition of the IDO1 enzyme.[3][5] Instead, it acts as a tryptophan mimetic.[2][6] In conditions of low tryptophan caused by IDO1 or tryptophan 2,3-dioxygenase (TDO) activity, Indoximod provides a sufficiency signal to the mTORC1 pathway, a key regulator of cell growth and proliferation.[3][4][7] This restores T-cell proliferation and effector function, which are suppressed in the tumor microenvironment due to tryptophan depletion.[7]
Furthermore, Indoximod modulates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that binds kynurenine, a downstream product of tryptophan catabolism.[3][7] By modulating AhR signaling, Indoximod can influence the differentiation of CD4+ T cells, promoting a shift from regulatory T cells (Tregs) to pro-inflammatory Th17 helper cells.[4][7] It has also been shown to downregulate IDO1 expression in dendritic cells through an AhR-dependent mechanism.[7]
This contrasts with direct IDO1 inhibitors, such as Epacadostat and BMS-986205, which are competitive inhibitors that bind to the active site of the IDO1 enzyme.[5][8][9]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the tumor microenvironment and T cells.
Comparative Performance Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its alternatives.
Table 1: Preclinical Activity of IDO Pathway Inhibitors
| Compound | Target(s) | Mechanism of Action | IC50/EC50 | Cell-Based Assay Notes | Reference |
| This compound (D-1MT) | IDO/TDO Pathway | Downstream modulator (mTORC1, AhR) | Not a direct enzyme inhibitor | Restores T cell proliferation in co-culture assays | [3][5][7] |
| Epacadostat (INCB024360) | IDO1 | Competitive, selective enzyme inhibitor | IC50 = 12 nM (cell-based) | Potent inhibition of kynurenine production in IDO1-expressing cells | [5][8] |
| BMS-986205 | IDO1 | Enzyme inhibitor | Nanomolar potency | Rescued IDO1-mediated inhibition of T cell activation | [8] |
| Navoximod (GDC-0919) | IDO1 | Enzyme inhibitor | - | - | [5] |
| Dual IDO1/TDO Inhibitors (e.g., RG70099) | IDO1 and TDO | Dual enzyme inhibitor | - | Decrease serum kynurenine levels by ~90% in preclinical models | [9] |
Table 2: Clinical Trial Data for this compound in Combination Therapies
| Cancer Type | Combination Therapy | Phase | Key Findings | Reference |
| Metastatic Melanoma | Ipilimumab | Ib | Well-tolerated, recommended Phase 2 dose (RP2D) of 1200 mg BID | [4] |
| Metastatic Melanoma | Pembrolizumab | II | Median PFS: 12.4 months; ORR: 51%; CR: 20% | [6] |
| Recurrent Pediatric Brain Tumors | Temozolomide and/or Radiation | I | MTD not reached; Pediatric dose: 19.2 mg/kg/dose BID; Median OS: 13.3 months | [10][11] |
| Recurrent Pediatric Brain Tumors | Chemo-immunotherapy | II (interim) | Median OS: 15 months (mixed population); Objective response in 20/39 evaluable patients | [12] |
| Advanced Solid Tumors | Monotherapy | I | Safe up to 2000 mg BID; Best response: Stable disease >6 months in 5/48 patients | [1] |
Experimental Protocols
General Experimental Workflow for Evaluating IDO1 Inhibitors
A common workflow to assess the efficacy of IDO1 inhibitors involves cell-based assays that measure the enzymatic activity of IDO1 and its impact on T cell function.
Caption: A typical experimental workflow for the in vitro evaluation of IDO1 inhibitors.
Key Experimental Methodologies
1. Cell-Based Kynurenine Assay:
-
Objective: To measure the enzymatic activity of IDO1 in a cellular context.
-
Protocol:
-
Seed an IDO1-expressing cancer cell line (e.g., SKOV-3) in a multi-well plate.[8]
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ).[8]
-
Add the test compound (e.g., Epacadostat, BMS-986205) at various concentrations.[8]
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant, typically using a colorimetric assay or HPLC.
-
Calculate the IC50 value by plotting the percentage of kynurenine production relative to an untreated control against the inhibitor concentration.[8]
-
2. T-Cell Co-culture Assay:
-
Objective: To assess the ability of an IDO1 inhibitor to rescue T-cell function from IDO1-mediated suppression.
-
Protocol:
-
Establish a co-culture of IDO1-expressing cells (as described above) and a T-cell line (e.g., Jurkat) or primary T cells.[8]
-
Add the test compound.
-
Stimulate T-cell activation using mitogens or superantigens.[8]
-
After incubation, measure a marker of T-cell activation, such as Interleukin-2 (IL-2) secretion, by ELISA or other immunoassays.[8]
-
An increase in IL-2 production in the presence of the inhibitor indicates a reversal of IDO1-mediated immunosuppression.
-
3. Single-Cell RNA Sequencing:
-
Objective: To analyze the effects of treatment on the immune cell populations in patients.
-
Protocol:
-
Collect peripheral blood samples from patients at baseline and at various time points during treatment.[10][11][12]
-
Isolate peripheral blood mononuclear cells (PBMCs).
-
Perform single-cell RNA sequencing to analyze the gene expression profiles of individual immune cells.[10][11][12]
-
This can be paired with single-cell T-cell receptor (TCR) sequencing to identify and track specific T-cell clones.[10][11]
-
Bioinformatic analysis can reveal changes in T-cell clonality, activation states, and differentiation pathways in response to therapy.[12]
-
Conclusion
This compound represents a distinct approach to targeting the immunosuppressive IDO pathway. Its downstream mechanism of action, involving mTORC1 stimulation and AhR modulation, differentiates it from direct enzymatic inhibitors.[3][4][7] Clinical data, particularly in combination with other immunotherapies and chemotherapies, have shown encouraging signs of activity in various cancers, including challenging pediatric brain tumors.[10][11][12] The development of robust in vitro and in vivo assays remains crucial for the continued investigation and comparison of IDO pathway inhibitors. The provided experimental workflows offer a foundation for the independent verification and further exploration of these promising cancer immunotherapies.
References
- 1. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Indoximod used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HGG-28. INTERIM ANALYSIS OF THE GCC1949 PHASE 2 TRIAL USING INDOXIMOD-BASED CHEMO-IMMUNOTHERAPY FOR PATIENTS WITH PEDIATRIC BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of IDO Pathway Inhibitors: (Rac)-Indoximod vs. NLG919 in In Vivo Cancer Models
For researchers and drug development professionals navigating the landscape of cancer immunotherapy, the inhibition of the indoleamine 2,3-dioxygenase (IDO) pathway presents a compelling therapeutic strategy. This guide provides a comparative analysis of the in vivo efficacy of two key players in this field: (Rac)-Indoximod and NLG919. While a direct head-to-head study under identical experimental conditions remains elusive in publicly available literature, this document synthesizes existing data to offer a comprehensive overview of their individual performance, mechanisms of action, and the experimental frameworks used to evaluate them.
At a Glance: Key Differences in Mechanism and Potency
This compound and NLG919, while both targeting the immunosuppressive IDO pathway, operate through distinct mechanisms. NLG919 is a potent, direct enzymatic inhibitor of IDO1, the primary enzyme responsible for tryptophan catabolism. In contrast, this compound, a tryptophan mimetic, acts downstream of IDO1 and tryptophan-2,3-dioxygenase (TDO). It is thought to reverse the immunosuppressive effects of tryptophan depletion by activating the mTORC1 signaling pathway.[1][2][3]
Preclinical evidence suggests that these differing mechanisms can lead to synergistic anti-tumor effects when the two compounds are used in combination.[1][4] Furthermore, one study has indicated that NLG919 can achieve similar immunological effects to Indoximod in vivo but at lower plasma concentrations, suggesting potentially higher potency for NLG919 in certain biological contexts.[4]
In Vivo Efficacy: A Comparative Summary
The following tables summarize key in vivo efficacy data for this compound and NLG919, primarily from studies utilizing the B16F10 melanoma mouse model. It is crucial to note that these results are collated from separate studies and direct comparisons should be made with caution.
Table 1: In Vivo Efficacy of this compound in Murine Tumor Models
| Animal Model | Treatment Regimen | Key Findings |
| B16F10 Melanoma | This compound in combination with immunotherapy (adoptive pmel-1 T cell transfer and gp100 peptide vaccination) | Dose-dependent improvement in the anti-tumor effect of the cell-based immunotherapy.[5] |
| B16F10 Melanoma & 4T1 Breast Cancer | 400 mg/kg p.o. This compound | Enhanced anti-tumor immunity in the context of combined chemo-immunotherapy regimens. |
| Advanced Solid Tumors (Human Phase I) | 200 mg to 2000 mg twice daily | Safe and well-tolerated. The maximum tolerated dose was not reached.[6] |
Table 2: In Vivo Efficacy of NLG919 in Murine Tumor Models
| Animal Model | Treatment Regimen | Key Findings |
| B16F10 Melanoma | 50, 100, and 200 mg/kg NLG919 | Dose-dependent suppression of tumor growth, with maximum efficacy at 100 mg/kg.[7] |
| B16F10 Melanoma | Combination with pmel-1 T cell vaccine | Promoted a 95% reduction in tumor volume. |
| B16F10 & CT26 Colon Carcinoma | 1.0 mmol/kg NLG919 | Inhibition of Kynurenine/Tryptophan (Kyn/Trp) ratio by 72.5% in plasma and 75.9% in tumor (B16F10 model).[8] |
| Advanced Solid Tumors (Human Phase I) | 50 mg to 800 mg orally q12h | Dose-dependent activation and proliferation of effector T cells, leading to dramatic regression of large established tumors in preclinical models.[1] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and NLG919 are visualized in the following signaling pathway diagrams.
Experimental Protocols: A Representative In Vivo Efficacy Study
While specific protocols vary between studies, the following outlines a general workflow for assessing the in vivo efficacy of IDO inhibitors in a murine melanoma model.
Detailed Methodologies:
-
Animal Models: Typically, 6-8 week old female C57BL/6 mice are used for the B16F10 syngeneic model.[9]
-
Tumor Cell Inoculation: B16F10 melanoma cells (e.g., 5 x 10^5 cells in 100 µL of PBS) are injected subcutaneously into the right flank of the mice.[10]
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups. This compound or NLG919 are often administered orally via gavage. Dosages and schedules vary between studies, for example, NLG919 has been administered at 50, 100, and 200 mg/kg twice daily.[7]
-
Efficacy Assessment: Tumor growth is monitored by measuring the length and width of the tumors with calipers, and the volume is calculated using the formula: (length × width²) / 2. Body weight is also monitored as an indicator of toxicity.[11]
-
Pharmacodynamic Analysis: At the end of the study, blood and tumor tissue can be collected to measure the levels of tryptophan and kynurenine to determine the Kyn/Trp ratio, a key biomarker of IDO pathway inhibition.[8]
Conclusion: Navigating the Choice Between this compound and NLG919
The available in vivo data, while not from direct comparative studies, suggests that both this compound and NLG919 are active in preclinical cancer models. NLG919, as a direct and potent IDO1 inhibitor, demonstrates clear dose-dependent anti-tumor activity and a significant impact on the Kyn/Trp ratio.[7][8] this compound, with its distinct downstream mechanism, has shown efficacy in combination with other immunotherapies and chemotherapies.[5]
The synergistic effect observed when both compounds are used together highlights the potential benefit of targeting the IDO pathway at multiple points.[1][4] The choice between these two inhibitors, or their potential combination, will likely depend on the specific therapeutic strategy, the tumor type, and the desire to either directly inhibit IDO1 enzymatic activity or modulate the broader downstream consequences of tryptophan catabolism. Further head-to-head in vivo studies are warranted to definitively delineate the comparative efficacy and optimal therapeutic positioning of these two important IDO pathway inhibitors.
References
- 1. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout of high-mobility group box 1 in B16F10 melanoma cells induced host immunity-mediated suppression of in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling (Rac)-Indoximod
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel handling (Rac)-Indoximod. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this indoleamine 2,3-dioxygenase (IDO) inhibitor, ensuring the well-being of researchers and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemotherapy-rated gloves |
| Weighing and Aliquoting (Dry Powder) | - Double chemotherapy-rated gloves- Impermeable, disposable gown with closed front and knit cuffs- Eye protection (safety glasses with side shields or goggles)- Face shield (if there is a risk of splash)- NIOSH-approved respirator |
| Solution Preparation and Handling | - Double chemotherapy-rated gloves- Impermeable, disposable gown with closed front and knit cuffs- Eye protection (safety glasses with side shields or goggles)- Face shield (if there is a risk of splash) |
| Administration and Experimental Use | - Double chemotherapy-rated gloves- Impermeable, disposable gown with closed front and knit cuffs- Eye protection (safety glasses with side shields or goggles) |
| Waste Disposal | - Double chemotherapy-rated gloves- Impermeable, disposable gown with closed front and knit cuffs- Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Double chemotherapy-rated gloves- Impermeable, disposable gown with closed front and knit cuffs- Eye protection (goggles or face shield)- NIOSH-approved respirator- Shoe covers |
General guidelines from the National Institute for Occupational Safety and Health (NIOSH) and the American Society of Health-System Pharmacists (ASHP) recommend a suite of PPE for handling hazardous drugs, which should be applied to research compounds like this compound.[1][2] This includes wearing two pairs of chemotherapy-rated gloves, with one pair under the gown cuff and the other over.[3] Gowns should be impermeable, disposable, and have a solid front with long sleeves and tight-fitting cuffs.[2] Eye and face protection are crucial to shield against splashes and aerosols.[3] For activities that may generate aerosols, such as handling the powder form, a NIOSH-approved respirator is essential.[3]
Operational and Disposal Plans
A clear, step-by-step plan for handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, don a single pair of chemotherapy-rated gloves.
-
Verify: Confirm the contents match the order and that the container is intact.
-
Store Appropriately: this compound in solid form should be stored at 4°C, protected from light.[4][5] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, also protected from light.[6][7] All containers must be clearly labeled.
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound, especially the powder form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Don Full PPE: Wear all PPE as specified in the table for "Weighing and Aliquoting" or "Solution Preparation."
-
Weighing: Carefully weigh the desired amount of the compound. Use a spatula to handle the powder and avoid creating dust.
-
Solubilization: this compound has specific solubility requirements. It can be dissolved in 0.1 M NaOH at 10 mg/mL (with the need for ultrasonic treatment) or in DMSO at 4.76 mg/mL (requiring ultrasonication, warming, and pH adjustment).[4][5] When preparing solutions, add the solvent slowly and carefully to the powder.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area, protecting personnel from exposure.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Don PPE: Put on the full set of PPE for spill cleanup.
-
Contain: For liquid spills, absorb with an inert material (e.g., spill pads, vermiculite). For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean: Clean the spill area with an appropriate deactivating agent, followed by soap and water.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this material in the regular trash or down the drain.
First Aid Measures
In case of exposure, immediate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. halyardhealth.com [halyardhealth.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. file.glpbio.com [file.glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
